6-(Trifluoromethyl)nicotinic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYLMODTPLSLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380558 | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-22-8 | |
| Record name | 6-Trifluoromethylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) derivative, is a pivotal building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an indispensable intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its core chemical properties, spectral data, detailed synthesis protocols, and its applications as a precursor in the development of novel therapeutic and agrochemical agents. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Core Chemical and Physical Properties
This compound is a white to pale beige crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its acidity and reactivity compared to unsubstituted nicotinic acid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid | [2] |
| CAS Number | 231291-22-8 | [2] |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| Appearance | White to light yellow/orange powder/crystal | [1][4] |
| Melting Point | 193-197 °C | [5] |
| Boiling Point | 259.3 ± 40.0 °C (at 760 mmHg) | [1] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.96 ± 0.10 (Predicted) | N/A |
| Solubility | Slightly soluble in Acetonitrile and Methanol (B129727) | N/A |
| Flash Point | 110.6 °C | [1] |
| Refractive Index | 1.475 | [1] |
| Vapor Pressure | 0.007 mmHg at 25°C | [1] |
Spectral Analysis
The structural features of this compound give rise to a distinct spectral signature.
¹H NMR Spectroscopy
Proton NMR data provides clear information about the substitution pattern on the pyridine ring. A reported ¹H NMR spectrum in DMSO-d₆ (400MHz) shows the following key shifts[5]:
-
δ 9.21 ppm (d, 1H, J = 2Hz): Corresponds to the proton at the C2 position, adjacent to the nitrogen and deshielded by the carboxylic acid group.
-
δ 8.54 ppm (dd, 1H, J = 2Hz, 8Hz): Attributed to the proton at the C4 position, showing coupling to both the C2 and C5 protons.
-
δ 8.04 ppm (d, 1H, J = 8Hz): Represents the proton at the C5 position, coupled to the C4 proton.
-
δ 13.8 ppm (br, 1H): A broad singlet characteristic of the acidic carboxylic acid proton.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the vibrations of its functional groups. Key expected absorption bands include:
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1350-1100 cm⁻¹: Strong C-F stretching bands characteristic of the trifluoromethyl group.
An ATR-IR spectrum is available for reference on PubChem.[2]
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 191. Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6] Due to the stability of the trifluoromethyl group, fragmentation may also involve the loss of CF₃ (M-69) or related fragments.
Experimental Protocols: Synthesis
This compound is a key synthetic intermediate, and several methods for its preparation have been developed. Two common laboratory-scale protocols are detailed below.
Method 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)
This method involves the acid-catalyzed hydrolysis of the corresponding nitrile.
Protocol:
-
To a suitable reaction flask, add water, sulfuric acid, and glacial acetic acid.
-
Slowly add 6-(trifluoromethyl)nicotinonitrile (1.0 equivalent) to the acid mixture.
-
Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the resulting solid. The filtrate can be extracted with an organic solvent like ethyl acetate (B1210297) to recover any dissolved product.
-
Combine the solid with the dried organic extracts and wash with water to yield the final product.
Method 2: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
This route involves the dehalogenation of a chlorinated precursor.
Protocol:
-
In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 equivalent) in methanol.[5]
-
Cool the solution in an ice-water bath and add triethylamine (B128534) (2.0 equivalents) dropwise.[5]
-
Purge the system with nitrogen, then introduce a palladium on carbon catalyst (e.g., 5%-Pd/C).[5]
-
Replace the nitrogen atmosphere with hydrogen (e.g., using a balloon).[5]
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.[5]
-
Once the starting material is consumed, evaporate the methanol under reduced pressure.[5]
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid while cooling to crystallize the product.[5]
-
Age the mixture for approximately one hour, then filter, wash the cake with cold water, and dry to obtain this compound.[5]
Diagram: General Synthesis Workflow
Caption: Common synthetic routes to this compound.
Applications in Research and Drug Development
This compound is rarely the final active molecule but serves as a crucial scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound.
-
Pharmaceuticals: It is a key intermediate for novel anti-infective agents and has been used in the development of HIV-1 RT dual inhibitors.[7] Derivatives built on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown potential as RNase H inhibitors.[1]
-
Agrochemicals: Trifluoromethylpyridines, synthesized from this acid, are prominent structural motifs in over 20 commercial agrochemicals.[1]
-
Material Science: The compound has been investigated as a functional additive to enhance the efficiency and stability of inverted perovskite solar cells.[8]
Diagram: Role as a Synthetic Building Block
Caption: Application of the core compound in synthesizing advanced molecules.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[4] Handle in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Conclusion
This compound is a compound of significant interest due to its versatile role as a chemical intermediate. Its well-defined physical properties and the established protocols for its synthesis make it readily accessible for research and development. The unique electronic characteristics imparted by the trifluoromethyl group continue to make it a valuable building block for creating next-generation pharmaceuticals, agrochemicals, and functional materials, ensuring its continued relevance in the field of chemical science.
References
- 1. 231291-22-8 | this compound [fluoromart.com]
- 2. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. This compound 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication | MDPI [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 6-(Trifluoromethyl)nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.
Introduction
This compound is a fluorinated pyridine (B92270) compound of significant interest due to its role as a crucial building block in the synthesis of biologically active molecules.[1][2] Its derivatives have shown potential in various therapeutic areas, including as Raf inhibitors for cancer treatment.[3][4] The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and binding affinity, making its incorporation into drug candidates a valuable strategy. This guide explores three prominent synthetic pathways to obtain this important intermediate.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| Appearance | White to pale beige solid powder[1][3] |
| Melting Point | 193-197 °C[1][3] |
| Boiling Point | 259.3 °C at 760 mmHg[1][3] |
| Density | 1.484 g/cm³[1][3] |
Synthetic Pathways
Three primary methods for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of yield, starting materials, and reaction conditions.
Method 1: Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid
This method involves the catalytic hydrogenation of a chlorinated precursor to remove the chlorine atom.
Method 2: Cyclization Reaction
This approach builds the pyridine ring through a condensation and cyclization reaction of two acyclic precursors.
Method 3: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)
This is a direct conversion of a nitrile group to a carboxylic acid under acidic conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three synthetic methods, allowing for easy comparison.
| Parameter | Method 1: Hydrogenolysis | Method 2: Cyclization | Method 3: Hydrolysis |
| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid | Methyl 3-aminoacrylate & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | 6-(Trifluoromethyl)nicotinonitrile |
| Key Reagents | 5% Pd/C, H₂, Triethylamine | Sodium Methoxide, HCl | Sulfuric Acid, Acetic Acid |
| Solvent | Methanol | Methanol, Water | Water |
| Reaction Time | Overnight | 3 hours reflux | Overnight reflux |
| Crude Yield | 90.4%[1] | 42.8%[1] | 97.3%[3][4] |
| Product Purity | Not specified | Melting point 170-176 °C (crude)[1] | Not specified |
Experimental Protocols
Detailed experimental procedures for each synthetic method are provided below.
Protocol for Method 1: Hydrogenolysis
-
Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.[1]
-
Addition of Reagents: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[1]
-
Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst.[1] Replace the nitrogen atmosphere with hydrogen using a balloon.[1]
-
Reaction: Allow the reaction to stir at room temperature overnight.[1] Monitor the reaction progress by liquid chromatography until the starting material is consumed.[1]
-
Work-up: Evaporate the methanol. Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.[1]
-
Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.[1]
-
Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 ml of cold water.[1]
-
Drying: Dry the product in an oven at 50 °C to obtain 7.6 g (90.4% crude yield) of 6-trifluoromethyl nicotinic acid as an off-white powder.[1]
Protocol for Method 2: Cyclization
-
Reaction Setup: To a suitable reaction vessel, add 52 g (0.086 mol) of methyl 3-amino acrylic acid (as a 16.7 wt% solution in methanol) and 33.3 g (0.173 mol) of sodium methoxide (as a 28 wt% solution in methanol) at a temperature below -5 °C.[1]
-
Addition of Second Reactant: Add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.[1]
-
Reaction: Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.[1]
-
Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.[1]
-
Work-up: Concentrate the mixture under reduced pressure. The residue is washed five times with 20 ml of methylene (B1212753) chloride. The product is then dissolved in 50 ml of water.[1]
-
Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.[1]
-
Purification and Isolation: Filter the crude product. The solid is washed with water, heated in water (reslurried), filtered again, washed with water, and then dried to yield 7.03 g (42.8% yield) of 6-trifluoromethyl nicotinic acid.[1]
Protocol for Method 3: Hydrolysis
-
Reaction Setup: In a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.[3][4]
-
Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.[3][4]
-
Reaction: Heat the mixture to reflux and maintain for an overnight period.[3][4]
-
Precipitation: Upon completion of the reaction, cool the mixture and add ice. Further cool using an ice brine bath to precipitate a white solid.[3][4]
-
Isolation and Extraction: Filter the solid. Extract the filtrate with ethyl acetate.[3][4]
-
Purification and Drying: Combine the organic phases and wash twice with water. Dry the organic phase. After washing, 930 g (97.3% yield) of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[3]
Conclusion
The synthesis of this compound can be achieved through several viable routes. The hydrolysis of 6-(trifluoromethyl)nicotinonitrile (Method 3) offers the highest reported yield and is a straightforward, one-step process. The hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid (Method 1) also provides a high yield and utilizes common catalytic hydrogenation techniques. The cyclization route (Method 2) is a more complex approach with a significantly lower yield. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability for industrial production. For large-scale synthesis, the hydrolysis of the nitrile appears to be the most economically viable and efficient method.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid (CAS Number: 231291-22-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinic acid, with the CAS number 231291-22-8, is a fluorinated pyridine (B92270) carboxylic acid derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application as a key intermediate in the development of targeted therapeutics, particularly Raf inhibitors for cancer treatment. Furthermore, it elucidates the relevant biological pathways and provides a representative experimental workflow for the synthesis and evaluation of a potential Raf inhibitor derived from this scaffold.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [3][4] |
| Molecular Weight | 191.11 g/mol | [4][5] |
| Melting Point | 193-197 °C | [3][6][7] |
| Boiling Point | 259.3 °C at 760 mmHg | [3][7] |
| Density | 1.484 g/cm³ | [3][7] |
| Appearance | White to off-white solid/powder | [2][3][7] |
| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727) | [6][7] |
| pKa | 2.96 ± 0.10 (Predicted) | [6] |
| LogP | 1.28 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the chemical structure of this compound.
| Spectroscopy | Data |
| ¹H-NMR | (400MHz, DMSO-d₆) δ: 8.04 (d, 1H, J = 8Hz), 8.54 (dd, 1H, J = 2Hz, 8Hz), 9.21 (d, 1H, J = 2Hz), 13.8 (br, 1H) |
| IR (ATR) | Available from Sigma-Aldrich (Aldrich Catalog Number: 545724) |
| Mass Spectrometry (EI-MS) | The mass spectrum of nicotinic acid derivatives typically shows a prominent molecular ion peak. For this compound (M.W. 191.11), the molecular ion peak [M]⁺ is expected at m/z 191. Common fragmentation patterns for nicotinic acids involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a fragment at [M-45]⁺, and the loss of a hydroxyl radical (-OH), resulting in a fragment at [M-17]⁺. The trifluoromethyl group (-CF₃) is a stable moiety, but fragmentation involving its loss could also be possible, leading to a fragment at [M-69]⁺. |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid
This method involves the dehalogenation of a chlorinated precursor.
-
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
5% Palladium on Carbon (Pd/C)
-
Nitrogen gas
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Water
-
-
Procedure:
-
In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.
-
Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.
-
Purge the system with nitrogen gas, then introduce 1.0 g of 5%-Pd/C.
-
Replace the nitrogen atmosphere with hydrogen gas using a balloon.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Evaporate the methanol under reduced pressure.
-
Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.
-
Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.
-
Age the mixture for about one hour at the same temperature.
-
Filter the precipitate, wash the cake with 25 ml of cold water, and dry at 50 °C to obtain this compound as an off-white powder.
-
Method 2: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)
This method involves the hydrolysis of the corresponding nitrile.
-
Materials:
-
6-(trifluoromethyl)nicotinonitrile
-
Sulfuric acid
-
Glacial acetic acid
-
Water
-
Ice
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
In a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.
-
Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.
-
Heat the mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, cool the reaction mixture and add ice to precipitate a white solid.
-
Filter the solid. Extract the filtrate with ethyl acetate.
-
Combine the organic phases, wash twice with water, and then dry the organic phase.
-
After washing, 930 g of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[7]
-
Applications in Drug Discovery: A Building Block for Raf Inhibitors
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a scaffold for Raf kinase inhibitors used in cancer therapy.[6] The trifluoromethyl group enhances the drug-like properties of the final molecule.[1]
The MAPK/ERK Signaling Pathway and the Role of Raf Kinases
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cell signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like Ras or Raf, is a hallmark of many cancers.[1] Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway, acting as upstream activators of MEK, which in turn activates ERK.[1] Inhibiting aberrant Raf signaling is a key therapeutic strategy.
Representative Experimental Workflow: Synthesis and In Vitro Evaluation of a Raf Inhibitor
This workflow outlines the general steps to synthesize a potential Raf inhibitor from this compound and subsequently test its efficacy in a biochemical assay. This is a representative workflow and may require optimization for specific target compounds.
Protocol: Amide Coupling for Inhibitor Synthesis
This protocol describes a general method for coupling this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.
-
Materials:
-
This compound
-
Appropriate aniline derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the selected aniline derivative (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
-
Protocol: In Vitro RAF Kinase Assay (Representative)
This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a specific Raf kinase isoform (e.g., B-RAF).
-
Materials:
-
Recombinant active Raf kinase
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the Raf kinase and substrate solution to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes.[8]
-
In case of contact, rinse immediately with plenty of water.[8]
-
Store in a tightly closed container in a dry and well-ventilated place.[8]
-
Conclusion
This compound is a versatile and valuable building block in modern chemical synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The detailed synthetic protocols and the representative workflow for the development of Raf inhibitors provided in this guide are intended to facilitate further research and application of this important chemical entity. As the demand for targeted therapies continues to grow, the utility of this compound in drug discovery is expected to expand.
References
- 1. This compound 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 231291-22-8 | TCI AMERICA [tcichemicals.com]
- 7. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 6-(Trifluoromethyl)nicotinic acid
An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known , a compound of significant interest in pharmaceutical and agrochemical research. The data presented herein has been compiled from various scientific and chemical data sources. This document also outlines detailed experimental protocols for the determination of these key physical properties, offering a valuable resource for laboratory investigation.
Core Physical Properties
This compound is a white solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.
| Property | Value | Units | Notes |
| Molecular Formula | C₇H₄F₃NO₂ | [1][4] | |
| Molecular Weight | 191.11 | g/mol | [2][5] |
| Melting Point | 193 - 197 | °C | [1][2][3] |
| Boiling Point | 259.3 | °C | at 760 mmHg[1][2][3][4] |
| Density | 1.484 | g/cm³ | [1][2][3] |
| Vapor Pressure | 0.007 | mmHg | at 25°C[1][4] |
| Flash Point | 110.6 | °C | [1][4] |
| Refractive Index | 1.475 | [1][4] | |
| pKa | 2.96 ± 0.10 | Predicted[2][4] | |
| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727).[2][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key .
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition is sharp. The melting point is a crucial indicator of purity, as impurities tend to broaden and depress the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by gently tapping the tube.
-
Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination to quickly find the approximate melting range.
-
The apparatus is allowed to cool.
-
For an accurate determination, a fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Data Analysis: The melting point is reported as a range from the initial to the final temperature of melting.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.
-
Procedure:
-
The fusion tube containing the sample and inverted capillary is attached to the thermometer with a rubber band or wire.
-
The thermometer and attached tube are suspended in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
-
Data Analysis: The recorded temperature is the boiling point of the substance at the ambient atmospheric pressure.
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is low.
-
Apparatus: A pH meter with a combination pH electrode, a burette, a magnetic stirrer, and a beaker are required. The pH meter should be calibrated with standard buffer solutions before use.
-
Procedure:
-
The solution of this compound is placed in the beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not contact the stir bar.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve (the point of steepest slope).
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Visualizations
Experimental Workflow for pKa Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 6-(Trifluoromethyl)nicotinic acid, a key fluorinated pyridine (B92270) compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering detailed data and experimental protocols.
Molecular Structure and Identification
This compound, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The presence of a trifluoromethyl group at the 6-position significantly influences the electronic properties and biological activity of the nicotinic acid scaffold.
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid[1] |
| CAS Number | 231291-22-8[2][3] |
| Chemical Formula | C₇H₄F₃NO₂[2][3] |
| Molecular Weight | 191.11 g/mol [1][3] |
| SMILES | C1=CC(=NC=C1C(=O)O)C(F)(F)F[1] |
| InChIKey | JNYLMODTPLSLIF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses. It typically appears as a white to off-white or pale beige solid powder.[4]
| Property | Value |
| Melting Point | 193-197 °C[4] |
| Boiling Point | 259.3 °C at 760 mmHg[4] |
| Density | 1.484 g/cm³[4] |
| Flash Point | 110.6 °C[4] |
| pKa (Predicted) | 2.96 ± 0.10 |
| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727). |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
¹H-NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a sample of this compound synthesized via one of the described methods, the following ¹H-NMR data was reported (400MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.04 | d | 8 | 1H | H-5 |
| 8.54 | dd | 2, 8 | 1H | H-4 |
| 9.21 | d | 2 | 1H | H-2 |
| 13.8 | br | - | 1H | -COOH |
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Description |
| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acids) |
| 1710-1680 | C=O stretch (carboxylic acid) |
| 1600-1585 | C-C stretch (in-ring, aromatic) |
| 1350-1150 | C-F stretch (strong, trifluoromethyl group) |
| 950-910 | O-H bend (carboxylic acid) |
Note: The IR data is interpreted from a publicly available spectrum and typical absorption ranges for the respective functional groups.
¹³C-NMR and Mass Spectrometry
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid
This method involves the dehalogenation of a chlorinated precursor using palladium on carbon as a catalyst.
Materials and Equipment:
-
2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)
-
Methanol (50 ml)
-
Triethylamine (B128534) (9.0 g, 0.088 mol)
-
5% Palladium on Carbon (5%-Pd/C) (1.0 g)
-
Concentrated Hydrochloric Acid (9.3 g, 0.089 mol)
-
200 ml four-necked flask with stirrer, thermometer, and three-way cock
-
Ice water bath
-
Hydrogen balloon
-
Rotary evaporator
-
Nutsche filter
Procedure:
-
Charge a 200 ml four-necked flask with 10 g of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.
-
Stir the mixture and cool it in an ice water bath.
-
Add 9.0 g of triethylamine dropwise to the cooled mixture.
-
Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C.
-
Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using liquid chromatography until the starting material is consumed.
-
Evaporate the methanol using a rotary evaporator.
-
Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.
-
Add 9.3 g of concentrated hydrochloric acid dropwise to induce crystallization.
-
Age the mixture for about one hour at the same temperature.
-
Filter the precipitate using a Nutsche filter and wash the cake with 25 ml of cold water.
-
Dry the product in an oven at 50 °C to obtain this compound as an off-white powder.
Yield: 7.6 g (90.4% crude yield).
Method 2: Cyclocondensation Reaction
This method involves the construction of the pyridine ring from acyclic precursors.
Materials and Equipment:
-
Methyl 3-aminoacrylate (52 g of 16.7 wt% solution in methanol, 0.086 mol)
-
Sodium methoxide (B1231860) (33.3 g of 28 wt% solution in methanol, 0.173 mol)
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (15.6 g, 0.093 mol)
-
Water
-
Concentrated Hydrochloric Acid
-
Methylene (B1212753) chloride
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask cooled to below -5 °C, add 52 g of methyl 3-aminoacrylate solution and 33.3 g of sodium methoxide solution.
-
Add 15.6 g of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.
-
Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.
-
Add 3 ml of water to the reaction solution and heat under reflux for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Extract the reaction product five times with 20 ml of methylene chloride.
-
Introduce the washed product into 50 ml of water.
-
Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the crude product.
-
Wash the crude product with water under repulping heating, followed by filtration and washing with water.
-
Dry the product to obtain this compound.
Yield: 7.03 g (42.8% yield).
Diagrams and Workflows
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Workflow: Method 1
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Synthesis Workflow: Method 2
Caption: Workflow for the synthesis of this compound via cyclocondensation.
Biological and Pharmacological Relevance
Trifluoromethylpyridines, including this compound, are significant structural motifs in active ingredients for both agrochemicals and pharmaceuticals.[5] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.
While specific signaling pathways for this compound have not been extensively elucidated, its parent compound, nicotinic acid (a form of vitamin B3), is known to be a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). It is plausible that this compound could be metabolized through similar pathways, although the effect of the trifluoromethyl group on enzyme recognition and metabolic fate requires further investigation.
Derivatives of this compound have been explored for various therapeutic applications, including the development of inhibitors for enzymes like HIV-1 reverse transcriptase. This highlights the potential of this scaffold in designing targeted therapeutic agents.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in an inert atmosphere at room temperature.
References
- 1. This compound | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLIC ACID | CAS 231291-22-8 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a comparative analysis with its parent compound, nicotinic acid.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), is a fluorinated pyridine (B92270) carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and, critically, its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.
Solubility Data of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various chemical suppliers provide a general indication of its solubility.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Qualitative Solubility | Source Citation(s) |
| Acetonitrile | Slightly Soluble | [1][2] |
| Methanol (B129727) | Soluble, Slightly Soluble | [1][2] |
Note: "Slightly soluble" and "Soluble" are qualitative terms and can vary between suppliers. For precise applications, experimental determination of solubility is highly recommended.
Comparative Solubility Analysis: Nicotinic Acid
To provide a frame of reference, the solubility of the parent compound, nicotinic acid, has been well-characterized in numerous organic solvents. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to increase its lipophilicity and potentially alter its crystal lattice energy, thereby influencing its solubility profile compared to nicotinic acid.
Table 2: Quantitative Solubility of Nicotinic Acid in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Gram Solubility (g/L) | Source Citation(s) |
| Water | 0.133 | 16.37 | [3] |
| Ethanol | 0.046 | 5.66 | [3] |
| Acetone | 0.013 | 1.60 | [3] |
| Acetonitrile | 0.003 | 0.37 | [3] |
| Diethyl Ether | 0.004 | 0.49 | [3] |
| Dimethyl Sulfoxide (DMSO) | 1.347 | 165.82 | [3] |
Note: Data extracted from graphical representations and textual descriptions in the cited literature.
The significantly higher solubility of nicotinic acid in polar protic solvents like water and ethanol, and highly polar aprotic solvents like DMSO, highlights the role of hydrogen bonding in its solubilization. The introduction of the trifluoromethyl group may disrupt these interactions or introduce new ones, leading to a different solubility pattern.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
For accurate and reliable solubility measurement, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., methanol, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.[4] The equilibration time can vary but is often in the range of 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.[5]
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
The Multifaceted Biological Activities of 6-(Trifluoromethyl)nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity, which can significantly enhance the biological activity of the parent nicotinic acid molecule. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents.
Anti-HIV Activity: Dual Inhibition of Reverse Transcriptase
Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both its ribonuclease H (RNase H) and DNA polymerase functions.[1] This dual-action mechanism offers a promising strategy to overcome drug resistance.
Quantitative Data: Anti-HIV Activity
| Compound ID | Modification | RNase H IC₅₀ (µM)[1] | Antiviral Activity (EC₅₀, µM)[1] | Cytotoxicity (CC₅₀, µM)[1] | Selectivity Index (SI)[1] |
| 21 | 3,4,5-Trimethoxyphenyl ester | 14 | >10 | >100 | >10 |
| 16 | 2-Hydroxyphenyl ester | 21 | >100 | >100 | - |
| 17 | 3-Hydroxyphenyl ester | 17 | >100 | >100 | - |
| 18 | 4-Hydroxyphenyl ester | 11 | >100 | >100 | - |
| 25 | N-Hydroxy amide | 12 | 26 | >100 | >4 |
| 38 | N-(2-chlorobenzyl) amide | 10 | 20 | 100 | 5 |
| 39 | N-(2-methoxybenzyl) amide | 15 | 10 | 100 | 10 |
Mechanism of Action: Allosteric Inhibition
These compounds are allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[2][3] This binding induces conformational changes that disrupt the catalytic activity of both the polymerase and RNase H domains of reverse transcriptase.[2]
Experimental Protocols
Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amides [1]
-
A mixture of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and hydroxybenzotriazole (B1436442) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes.
-
The appropriate amine (1 mmol) is added to the mixture.
-
The reaction is stirred at room temperature for an additional 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography.
HIV-1 RT RNase H Inhibition Assay [1]
-
The assay is performed in a 96-well plate.
-
Each well contains a reaction mixture of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 0.1 mM DTT, and a fluorescently labeled RNA/DNA hybrid substrate.
-
The this compound derivative, dissolved in DMSO, is added to the wells at various concentrations.
-
The reaction is initiated by the addition of recombinant HIV-1 RT.
-
The plate is incubated at 37°C for a specified time.
-
The reaction is stopped, and the fluorescence is measured to determine the extent of substrate degradation.
-
IC₅₀ values are calculated from the dose-response curves.
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative Data: Anticancer Activity (VEGFR-2 Inhibition)
While specific data for this compound derivatives is emerging, studies on closely related nicotinamide (B372718) structures provide valuable insights into their potential potency.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Nicotinamide Derivative | HCT-15 | VEGFR-2 | 0.068 | [4] |
| Nicotinamide Derivative | HepG-2 | VEGFR-2 | 7.8 | [5] |
| Nicotinamide Derivative | HCT-116 | VEGFR-2 | 9.3 | [5] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[5][6] this compound derivatives can act as inhibitors of VEGFR-2, blocking its phosphorylation and downstream signaling.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are treated with various concentrations of the this compound derivative (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.
Antimicrobial Activity
The this compound scaffold has also shown promise as a source of novel antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nicotinic acid hydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |
| Nicotinic acid hydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [7] |
| N-(trifluoromethyl)phenyl pyrazole (B372694) derivative | Staphylococcus aureus (MRSA) | 3.12 | [8] |
| N-(trifluoromethyl)phenyl pyrazole derivative | Enterococcus faecium | 1.56 | [8] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
The plate is incubated at 37°C for 18-24 hours (for bacteria) or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the G-protein coupled receptor GPR109A.[9] Derivatives of this compound are being investigated for similar or enhanced anti-inflammatory effects.
Mechanism of Action: GPR109A Signaling
GPR109A is a Gi-coupled receptor.[10] Activation of GPR109A by nicotinic acid or its derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This can modulate the activity of various downstream signaling pathways, including the Akt/mTOR pathway, leading to a reduction in the production of pro-inflammatory cytokines.[11]
Experimental Protocols
Griess Assay for Nitrite (B80452) Determination
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the this compound derivative.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
50 µL of supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a standard curve of sodium nitrite. A decrease in nitrite production indicates anti-inflammatory activity.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as dual-action anti-HIV agents, VEGFR-2 inhibitors for cancer therapy, novel antimicrobials, and GPR109A-mediated anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the beneficial effects of the trifluoromethyl group, provides a robust platform for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable chemical entity.
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Allosteric Inhibitor Interaction on the HIV-1 Reverse Transcriptase RNase H domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of 6-(Trifluoromethyl)nicotinic Acid: A Deep Dive into its Mechanisms of Action
For Immediate Release
This technical guide delves into the core mechanisms of action of 6-(trifluoromethyl)nicotinic acid and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. While this compound itself is primarily a key synthetic intermediate, its derivatives have emerged as potent modulators of critical biological pathways, demonstrating significant promise in antiviral and sensory neuroscience research.
This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the science.
Dual Inhibition of HIV-1 Reverse Transcriptase: A Promising Antiviral Strategy
Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds uniquely target both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of the RT enzyme, both of which are essential for viral replication. This dual-action mechanism presents a significant advantage in antiviral drug development, potentially reducing the likelihood of drug resistance.
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated inhibitory activity in the low micromolar range against the RNase H function of HIV-1 RT. Notably, several of these compounds also inhibit viral replication in cell-based assays.
Quantitative Data: Inhibition of HIV-1 RT and Viral Replication
| Compound ID | RNase H IC50 (µM) | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| 21 | 14 | >10 | >100 | >10 |
| 25 | 11 | 12 | >100 | >8.3 |
| 38 | 9 | 10 | >100 | >10 |
| 41 | 7 | 13 | >100 | >7.7 |
| 42 | 8 | 15 | >100 | >6.7 |
| 49 | 12 | 11 | >100 | >9.1 |
| 52 | 13 | 9 | >100 | >11.1 |
Data sourced from studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.
Experimental Protocol: HIV-1 RNase H Inhibition Assay
This protocol outlines the methodology used to assess the inhibition of the RNase H activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 18-mer fluorescein-labeled RNA annealed to a complementary 18-mer dabcyl-labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 1 µL of each compound dilution.
-
Add 89 µL of assay buffer containing the RNA/DNA hybrid substrate to each well.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485/535 nm for fluorescein).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO control (0% inhibition).
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1. Dual inhibition of HIV-1 Reverse Transcriptase.
Antagonism of TRPM8: A Novel Approach for Pain and Migraine
A derivative of this compound, known as AMG 333, has been developed as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents. It is implicated in pain pathways and has been identified as a potential therapeutic target for migraine.
AMG 333, which incorporates the this compound scaffold, has been evaluated in clinical trials for the treatment of migraine.
Quantitative Data: TRPM8 Antagonism
| Compound | Target | IC50 (nM) |
| AMG 333 | hTRPM8 | 13 |
| AMG 333 | rTRPM8 | 20 |
hTRPM8: human Transient Receptor Potential Melastatin 8; rTRPM8: rat Transient Receptor Potential Melastatin 8.
Experimental Protocol: TRPM8 Functional Assay (Calcium Flux)
This protocol describes a common method for assessing TRPM8 antagonist activity using a cell-based calcium flux assay with a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
Test compounds (e.g., AMG 333) dissolved in DMSO
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Procedure:
-
Cell Plating: Seed HEK293-hTRPM8 cells into microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution (containing Pluronic F-127 and probenecid) in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add the TRPM8 agonist to all wells to stimulate calcium influx.
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the dose-response curves.
Figure 2. Antagonism of the TRPM8 channel by AMG 333.
Other Potential Mechanisms of Action
While the roles of this compound derivatives as HIV-1 RT inhibitors and TRPM8 antagonists are the most extensively documented, preliminary research suggests that nicotinic acid analogs may also interact with other biological targets. These include:
-
Carbonic Anhydrase III: Some nicotinic acid analogs have been explored for their inhibitory activity against carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer.
-
Raf Kinase: There are indications that certain nicotinic acid derivatives could act as Raf inhibitors, a target in cancer therapy.
-
GPR109A: As an analog of nicotinic acid (niacin), it is plausible that derivatives could interact with the nicotinic acid receptor, GPR109A, which is involved in lipid metabolism.
Further research is required to fully elucidate the significance of these potential mechanisms for derivatives of this compound and to obtain quantitative data and detailed experimental protocols.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant and distinct mechanisms of action, most notably as dual inhibitors of HIV-1 reverse transcriptase and as antagonists of the TRPM8 channel. The data and protocols presented in this guide provide a solid foundation for further research and development in these promising areas. As our understanding of the intricate biological roles of these compounds expands, so too will their potential to address unmet medical needs in infectious diseases and neurology.
The Advent and Advancement of Trifluoromethylnicotinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into nicotinic acid scaffolds has marked a significant milestone in medicinal chemistry and agrochemical research. This strategic fluorination imparts unique physicochemical properties, profoundly influencing the biological activity, metabolic stability, and pharmacokinetic profiles of the parent molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of trifluoromethylnicotinic acids, offering a valuable resource for professionals in drug development and scientific research.
A Historical Overview: Pioneering the Synthesis of a Versatile Pharmacophore
The journey of trifluoromethylnicotinic acids is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1947 with the first reported introduction of a trifluoromethyl group into a pyridine (B92270) ring.[1] This foundational work paved the way for the exploration of various trifluoromethyl-substituted pyridines and their derivatives, including the nicotinic acid isomers. While pinpointing the absolute first synthesis of each specific isomer is challenging, the mid to late 20th century saw a surge in research focusing on these compounds, driven by their potential in various industrial applications.[2]
A significant early application that propelled the development of 4-(trifluoromethyl)nicotinic acid was its identification as a key intermediate in the synthesis of the insecticide flonicamid (B1672840).[3] Research leading to the discovery of flonicamid in the early 1990s by Ishihara Sangyo Kaisha, Ltd., was initiated by the observation that certain trifluoromethylpyridine derivatives exhibited potent aphicidal activity.[4] This discovery underscored the importance of the 4-(trifluoromethyl)nicotinic acid core in developing novel crop protection agents.
In the pharmaceutical realm, derivatives of 2-(trifluoromethyl)nicotinic acid have emerged as promising Catechol-O-methyltransferase (COMT) inhibitors, which are instrumental in the treatment of Parkinson's disease.[5][6] Furthermore, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 reverse transcriptase, showcasing the therapeutic versatility of this class of compounds.[7]
Synthetic Strategies: Crafting the Core Structures
The synthesis of trifluoromethylnicotinic acids has evolved over the years, with various methods being developed to introduce the trifluoromethyl group and construct the pyridine ring. The primary approaches can be categorized into two main strategies: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring from a trifluoromethyl-containing building block.[8]
Synthesis of 2-(Trifluoromethyl)nicotinic Acid
A common route to 2-(trifluoromethyl)nicotinic acid involves the use of 3-bromo-2-trifluoromethylpyridine as a starting material. The bromine atom can be converted into a carboxylic acid group through a formylation reaction followed by oxidation, or via a Grignard reaction with carbon dioxide.[9] More recent and efficient methods have been developed that involve the construction of the pyridine ring itself.[5][6]
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
The synthesis of 4-(trifluoromethyl)nicotinic acid is of significant industrial importance due to its use in flonicamid production. One established method involves the reaction of 4-trifluoromethylpyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.[10] An alternative and widely used industrial process starts from ethyl trifluoroacetoacetate and cyanoacetamide, proceeding through a series of cyclization, chlorination, and hydrolysis steps.[3][10]
Synthesis of 5-(Trifluoromethyl)nicotinic Acid
The synthesis of 5-(trifluoromethyl)nicotinic acid often starts from precursors containing a trifluoromethyl group at the 5-position of the pyridine ring.[2] Synthetic strategies may involve halogen-metal exchange on a suitable bromopyridine derivative followed by carboxylation.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common method involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[11] Another approach utilizes the reductive dehalogenation of a 2-chloro-6-(trifluoromethyl)nicotinic acid precursor.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for various trifluoromethylnicotinic acid isomers and their derivatives, extracted from the cited literature.
Table 1: Physicochemical Properties of Trifluoromethylnicotinic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 | C₇H₄F₃NO₂ | 191.11 | 184 - 188 | 259.9 ± 40.0 |
| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 | - | - |
| 5-(Trifluoromethyl)nicotinic acid | 131747-40-5 | C₇H₄F₃NO₂ | 191.11 | - | - |
| This compound | 231291-22-8 | C₇H₄F₃NO₂ | 191.11 | 193 - 197 | 259.3 |
Table 2: Yields of Selected Synthetic Reactions for Trifluoromethylnicotinic Acid Derivatives
| Product | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| 4-(Trifluoromethyl)nicotinic acid | Ethyl trifluoroacetoacetate, Cyanoacetamide | Cyclization, Chlorination, Hydrogenation, Hydrolysis | 38.6 (overall) | [3] |
| 4-Trifluoromethylnicotinic acid | 2,6-dichloro-4-(trifluoromethyl)nicotinate | Pd/C, CH₃COONa, H₂, then NaOH hydrolysis | 90.4 (hydrogenolysis), 98.3 (hydrolysis) | [13] |
| This compound | 2-chloro-6-(trifluoromethyl)nicotinic acid | 5% Pd/C, Triethylamine (B128534), H₂ | 90.4 (crude) | [12] |
| 2-((5-Chloro-2-methylphenyl)amino)-N-(2-chlorobenzyl)-6-(trifluoromethyl)nicotinamide | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, 2-chlorobenzylamine | EDCI, HOBt, MeCN | 93 | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Cyclization and Subsequent Steps[3]
-
Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine: A mixture of ethyl trifluoroacetoacetate (0.11 mol) and cyanoacetamide (0.11 mol) in ethanol (B145695) (20 mL) is heated to reflux for 6 hours.
-
Chlorination: The resulting intermediate is chlorinated using a suitable chlorinating agent (e.g., phosphorus oxychloride).
-
Hydrogenation: The chlorinated intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to remove the chlorine atoms.
-
Hydrolysis: The final step involves the hydrolysis of the cyano group to a carboxylic acid, typically under basic conditions, to yield 4-(trifluoromethyl)nicotinic acid.
Protocol 2: Synthesis of this compound via Reductive Dehalogenation[12]
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer and thermometer, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (B129727) (50 mL) are charged.
-
Addition of Reagents: The mixture is cooled in an ice water bath, and triethylamine (9.0 g, 0.088 mol) is added dropwise with stirring.
-
Catalyst and Hydrogenation: After purging the system with nitrogen, 5% Pd/C (1.0 g) is introduced. The atmosphere is then replaced with hydrogen, and the reaction is stirred at room temperature overnight.
-
Workup: The solvent is evaporated, and the residue is dissolved in water (100 mL). Concentrated hydrochloric acid is added dropwise to precipitate the product. The solid is filtered, washed with cold water, and dried to afford this compound.
Protocol 3: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives[7]
-
Activation of Carboxylic Acid: A mixture of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes.
-
Amide Formation: The appropriate amine (1 mmol) is added to the mixture, and stirring is continued for an additional 24 hours at room temperature.
-
Workup: The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with brine, 10% aqueous sodium carbonate, 10% aqueous citric acid, and water. The organic phase is then dried and concentrated to yield the desired amide derivative.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and signaling pathways associated with trifluoromethylnicotinic acids.
Caption: Synthetic workflow for 4-(trifluoromethyl)nicotinic acid.
Caption: Mechanism of COMT inhibitors in Parkinson's disease therapy.
Caption: Inhibition of HIV-1 Reverse Transcriptase.
Conclusion
Trifluoromethylnicotinic acids represent a compelling class of compounds with a rich history and a promising future. From their early development as key intermediates in the agrochemical industry to their current exploration as potent therapeutic agents, these molecules continue to be a focal point of intensive research. The synthetic methodologies have matured to allow for efficient and scalable production, while our understanding of their biological mechanisms continues to expand. This guide serves as a testament to the enduring importance of trifluoromethylnicotinic acids and as a foundational resource for scientists and researchers dedicated to harnessing their unique properties for the advancement of science and medicine.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. guidechem.com [guidechem.com]
- 10. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 11. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 12. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 13. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to assist researchers and professionals in drug development and related fields in the accurate identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 13.8 | broad | - | 1H | -COOH |
| 9.21 | d | 2 | 1H | H-2 |
| 8.54 | dd | 8, 2 | 1H | H-4 |
| 8.04 | d | 8 | 1H | H-5 |
Note: ¹³C and ¹⁹F NMR data were not available in the searched literature.
Infrared (IR) Spectroscopy
An ATR-IR spectrum is publicly available through SpectraBase.[2] A detailed peak list with assignments is not currently available in the public domain. General expected absorbances for a molecule of this type would include broad O-H stretching from the carboxylic acid, C=O stretching, C=C and C=N stretching from the pyridine (B92270) ring, and strong C-F stretching from the trifluoromethyl group.
Mass Spectrometry (MS)
Specific mass spectrometry data detailing the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns for this compound were not found in the publicly available literature. The exact mass of the neutral molecule is 191.0194 g/mol .
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, this section outlines the general methodologies for obtaining such spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The provided ¹H NMR data was obtained using a 400 MHz spectrometer with Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.[1] A general procedure for obtaining such a spectrum would be:
-
Sample Preparation: A small amount of this compound is dissolved in deuterated DMSO.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired at 400 MHz.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The available IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A general protocol for this technique is as follows:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
Data Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Mass Spectrometry (MS)
While specific data is unavailable, a common method for analyzing a solid organic compound like this compound is Electrospray Ionization (ESI) Mass Spectrometry. A general procedure would involve:
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for obtaining and analyzing spectroscopic data.
References
Methodological & Application
Application Notes and Protocols: 6-(Trifluoromethyl)nicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of the key applications of this compound as a scaffold in the development of various therapeutic agents, complete with experimental protocols and quantitative data to facilitate further research and drug discovery efforts.
Application in Cancer Therapy: Raf Inhibitors
Derivatives of this compound are utilized as key intermediates in the synthesis of Raf inhibitors, which are critical components in cancer treatment. Raf proteins are part of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, particularly melanoma. By targeting Raf, these inhibitors can suppress cancer cell growth and proliferation.[1]
Signaling Pathway: MAPK/ERK Cascade
Caption: RAF inhibition in the MAPK/ERK signaling pathway.
Quantitative Data: RAF Kinase Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| LXH254 | ARAF | 6.4 | [2] |
| LXH254 | BRAF | 0.2 | [2] |
| LXH254 | CRAF | 0.07 | [2] |
Application in Antiviral Therapy: HIV-1 Reverse Transcriptase Inhibitors
The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has been successfully employed to develop dual inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds can inhibit both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of RT, which are both crucial for viral replication.[2][3][4] This dual-action mechanism presents a promising strategy to overcome drug resistance.
Mechanism of Action: Dual Inhibition of HIV-1 RT
Caption: Dual inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocol: HIV-1 RNase H Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the RNase H function of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RNA/DNA hybrid duplex substrate (e.g., 5'-biotinylated DNA strand annealed to a complementary RNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000
-
Test compounds dissolved in DMSO
-
EDTA solution to quench the reaction
-
Detection system (e.g., plate-based assay with a ruthenium-labeled oligonucleotide for signal generation)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HIV-1 RT (e.g., 2.0 nM), and the test compound at various concentrations (typically in a final DMSO concentration of 1-10%).
-
Incubate the mixture at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate (e.g., 13 nM).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding a sufficient concentration of EDTA.
-
Quantify the extent of RNA cleavage. This can be achieved by measuring the dissociation of the 5'-biotinylated DNA strand, which can then be captured and detected.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data: HIV-1 RT RNase H Inhibition
| Compound ID | RNase H IC50 (µM) | Selectivity Index | Reference |
| 21 | 14 | >10 | [4] |
Application in Metabolic Disorders and Cancer: Carbonic Anhydrase III Inhibitors
Nicotinic acid analogs, including those derived from this compound, have been investigated as inhibitors of carbonic anhydrase III (CAIII).[5] This enzyme is a potential target for managing conditions such as dyslipidemia and for cancer therapy.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Objective: To screen for and characterize inhibitors of carbonic anhydrase activity.
Materials:
-
Purified Carbonic Anhydrase (e.g., CAIII)
-
CA Assay Buffer
-
CA Substrate (e.g., an ester that releases a chromogenic product upon hydrolysis)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
CA Inhibitor (e.g., Acetazolamide as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the CA enzyme in CA Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
Assay Setup: In a 96-well plate, add the CA Assay Buffer, the CA enzyme solution, and the test compound (or solvent for control wells). Include wells for enzyme control, inhibitor control, solvent control, and background control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a specified period (e.g., 60 minutes) at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for all samples.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Application in Pain and Migraine: TRPM8 Antagonists
Amide derivatives of this compound have been developed as potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel implicated in migraine pathogenesis, making its antagonists potential therapeutics for this condition.
Experimental Protocol: TRPM8 Functional Assay (Calcium Imaging)
Objective: To evaluate the antagonist activity of compounds on TRPM8 channels using a calcium imaging assay.
Materials:
-
HEK-293 cells stably expressing human TRPM8 (hTRPM8)
-
Cell culture medium and reagents
-
Fura-2 AM (calcium indicator dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
TRPM8 agonist (e.g., Icilin or Menthol)
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Plating: Plate the hTRPM8-expressing HEK-293 cells in a 96-well or 384-well plate suitable for fluorescence measurements and culture them to an appropriate confluency.
-
Dye Loading: Load the cells with Fura-2 AM in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add the test compounds at various concentrations to the cells and incubate for a defined period.
-
Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) before agonist stimulation.
-
Agonist Stimulation: Add a known concentration of a TRPM8 agonist (e.g., Icilin) to the wells to stimulate calcium influx.
-
Post-stimulation Measurement: Immediately measure the fluorescence ratio over time to capture the calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence ratio (ΔF) upon agonist stimulation for each well.
-
Determine the percentage of inhibition of the agonist-induced calcium response by the test compound.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
Application in Hypertension: Angiotensin-Converting Enzyme (ACE) Inhibitors
The trifluoromethyl group has been incorporated into analogs of known ACE inhibitors, such as captopril (B1668294) and enalaprilat, to enhance their potency. Direct substitution of a trifluoromethyl group for a methyl group in captopril resulted in a highly potent analog.[6]
Quantitative Data: ACE Inhibition
| Compound Type | Modification | IC50 (M) | Reference |
| Captopril Analog | CH₃ to CF₃ substitution | 3 x 10⁻¹⁰ | [6] |
| Captopril Analog | CF₃ and indoline (B122111) incorporation | 8 x 10⁻⁸ | [6] |
| Enalaprilat Analog | Alanine replaced with trifluoronorvaline | 2-6 x 10⁻⁸ | [6] |
| Enalaprilat Analog | Alanine replaced with trifluoronorleucine | 2-6 x 10⁻⁸ | [6] |
Conclusion
This compound is a privileged scaffold in medicinal chemistry, enabling the development of potent and selective modulators of various biological targets. The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of novel therapeutics for a wide range of diseases, including cancer, viral infections, metabolic disorders, and pain. The protocols and data presented herein serve as a resource for researchers to further explore the potential of this versatile building block in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Trifluoromethyl)nicotinic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid is a pivotal fluorinated pyridine-based building block in medicinal chemistry and pharmaceutical development. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This versatile intermediate is instrumental in the synthesis of a range of biologically active molecules, including potent enzyme inhibitors for the treatment of cancer and viral infections.[1][2] These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical scaffolds.
Physicochemical Properties
This compound is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [4] |
| Melting Point | 193-197 °C | [5][6] |
| Boiling Point | 259.3 °C at 760 mmHg | [5][6] |
| Density | 1.484 g/cm³ | [5][6] |
Applications in Pharmaceutical Synthesis
Intermediate for Raf Kinase Inhibitors in Cancer Therapy
This compound and its derivatives are key intermediates in the synthesis of Raf kinase inhibitors, which are targeted therapeutics for various cancers.[5] Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.[7][8] While specific marketed Raf inhibitors like Sorafenib (B1663141) and Vemurafenib (B611658) utilize different pyridine-based starting materials, the this compound scaffold is crucial in the development of novel and potent Raf inhibitors targeting RAS mutant cancers.[1][2][9][10][11]
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes like cell growth, differentiation, and survival.[7][8] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway. Raf inhibitors containing the this compound moiety can selectively bind to and inhibit the activity of Raf kinases (ARAF, BRAF, and CRAF), thereby blocking downstream signaling and suppressing tumor growth.[5][12]
Intermediate for HIV-1 Reverse Transcriptase (RT) Dual Inhibitors
Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as promising dual inhibitors of HIV-1 Reverse Transcriptase (RT).[13] These compounds can allosterically inhibit both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) functions of HIV-1 RT, which are both essential for viral replication.[7][13]
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the active site of HIV-1 RT, inducing a conformational change that inhibits the chemical step of nucleotide incorporation without preventing nucleotide binding.[1][5][14] The dual inhibition of both RT functions by derivatives of this compound presents a promising strategy to overcome drug resistance.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound
Two primary synthetic routes for this compound have been reported.
This method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[4]
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)
-
Methanol (50 ml)
-
Triethylamine (9.0 g, 0.088 mol)
-
5% Palladium on carbon (Pd/C) (1.0 g)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Charge a 200 ml four-necked flask with 2-chloro-6-(trifluoromethyl)nicotinic acid and methanol.
-
Cool the mixture in an ice water bath and add triethylamine dropwise with stirring.
-
Replace the atmosphere in the flask with nitrogen, then introduce the 5% Pd/C catalyst.
-
Replace the nitrogen with hydrogen and attach a hydrogen-filled balloon.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by liquid chromatography until the starting material is consumed.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in 100 ml of water and cool to approximately 15 °C.
-
Add concentrated hydrochloric acid dropwise to crystallize the product.
-
Age the slurry for about one hour at the same temperature.
-
Filter the product, wash the cake with cold water, and dry at 50 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g) | [4] |
| Product | This compound (7.6 g) | [4] |
| Crude Yield | 90.4% | [4] |
| Appearance | Off-white powder | [4] |
This method involves the reaction of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323).[4]
Materials:
-
Methyl 3-aminoacrylate (52 g of 16.7 wt% methanol solution, 0.086 mol)
-
Sodium methoxide (B1231860) (33.3 g of 28 wt% methanol solution, 0.173 mol)
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol)
-
Methanol
-
Water
-
Methylene (B1212753) chloride
-
Concentrated hydrochloric acid
Procedure:
-
Add methyl 3-aminoacrylate solution and sodium methoxide solution to a reaction vessel, maintaining the temperature below -5 °C.
-
Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.
-
Gradually raise the temperature and heat the mixture under reflux for 3 hours.
-
Add water and reflux for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue five times with methylene chloride.
-
Introduce the product into water and acidify to pH = 2 with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the crude product, wash with water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Product | This compound (7.03 g) | [4] |
| Yield | 42.8% | [4] |
| Melting Point | 170-176 °C | [4] |
| ¹H-NMR (400MHz, DMSO-d₆) | 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H), 13.8 (br, 1H) | [4] |
Protocol 2: General Procedure for Amide Synthesis from this compound
This protocol describes a general method for the coupling of this compound with a primary or secondary amine to form the corresponding amide, a common step in the synthesis of many pharmaceutical agents.
Materials:
-
This compound (1 equivalent)
-
Amine (primary or secondary) (1-1.2 equivalents)
-
Coupling reagent (e.g., HATU, EDCI) (1.1-1.5 equivalents)
-
HOBt (if using EDCI) (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, MeCN)
-
Tertiary amine base (e.g., DIPEA, Triethylamine) (2-3 equivalents)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (and HOBt if applicable) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture, followed by the dropwise addition of the tertiary amine base.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinate Derivatives (HIV-1 RT Inhibitors)
This protocol is adapted from the synthesis of a series of 2-(arylamino)-6-(trifluoromethyl)nicotinate derivatives with activity as HIV-1 RT dual inhibitors.[9]
Materials:
-
2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 equivalent)
-
Appropriate phenol (B47542) (1 equivalent)
-
EDCI (1.1 equivalents)
-
HOBt (1 equivalent)
-
Dry acetonitrile (B52724) (MeCN)
Procedure:
-
Prepare a mixture of the nicotinic acid derivative, EDCI, and HOBt in dry acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate phenol to the reaction mixture.
-
Continue stirring at room temperature for an additional 24 hours.
-
Evaporate the solvent to dryness in vacuo.
-
Dissolve the residue in an organic solvent and perform an aqueous work-up.
-
Purify the product by appropriate methods (e.g., chromatography or recrystallization).
Quantitative Data for Representative Derivatives:
| Compound | Yield | Melting Point (°C) | Analytical Data | Reference |
| 16 (2-Hydroxyphenyl ester) | 86% | 179-180 | ¹H NMR, IR, MS, Elemental Analysis | [9] |
| 17 (3-Hydroxyphenyl ester) | 87% | 188-190 | Not fully detailed in abstract | [9] |
| 24 (4-(Methylthio)phenyl ester) | 63% | 125-127 | ¹H NMR, IR, MS, Elemental Analysis | [9] |
| 38 (N-(2-chlorobenzyl) amide) | 93% | 169-170 | ¹H NMR, IR, MS, Elemental Analysis | [9] |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of potent and selective enzyme inhibitors. The protocols outlined above provide a foundation for the synthesis and derivatization of this important building block in drug discovery and development programs.
References
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 6. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sorafenib | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
Application of 6-(Trifluoromethyl)nicotinic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-(trifluoromethyl)nicotinic acid and its derivatives in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group into the pyridine (B92270) scaffold is a key strategy in the development of potent and selective herbicides and insecticides. This is due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl moiety.
Overview of this compound in Agrochemicals
This compound is a critical building block for the synthesis of trifluoromethylpyridine-containing agrochemicals. Over 20 such active ingredients have received ISO common names, highlighting the importance of this chemical scaffold in crop protection.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and biological properties of the resulting pesticides.
This document focuses on two prominent examples of agrochemicals derived from trifluoromethyl-substituted nicotinic acids:
-
Flupyrsulfuron-methyl (B1329956): A selective herbicide for the control of grass and broadleaf weeds in cereals.
-
Flonicamid (B1672840): A selective insecticide effective against sucking insects, particularly aphids.
Herbicide Synthesis: Flupyrsulfuron-methyl
Flupyrsulfuron-methyl is a sulfonylurea herbicide that provides post-emergence control of a wide range of weeds.[2] Its synthesis involves the coupling of a this compound derivative with a pyrimidine (B1678525) moiety.
Data Presentation: Synthesis Yield and Herbicidal Efficacy of Flupyrsulfuron-methyl
| Parameter | Value | Target Species | Reference |
| Synthesis | |||
| Representative Yield | Not explicitly stated in reviewed literature | - | - |
| Herbicidal Efficacy | |||
| Application Rate | 20 g a.i./ha | Alopecurus myosuroides (Blackgrass) | |
| Control Efficacy | Up to 90% | Alopecurus myosuroides (Blackgrass) |
Experimental Protocol: Synthesis of Flupyrsulfuron-methyl (Representative)
The synthesis of flupyrsulfuron-methyl proceeds through the key intermediate, 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester. A detailed, step-by-step industrial protocol is often proprietary. However, a representative laboratory-scale synthesis based on published schemes is presented below.
Step 1: Synthesis of 2-Sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester
Step 2: Coupling with 4,6-dimethoxypyrimidin-2-amine
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester (1 equivalent) in a suitable aprotic solvent such as acetonitrile.
-
Addition of Pyrimidine: Add 4,6-dimethoxypyrimidin-2-amine (1 equivalent) to the solution.
-
Coupling Agent: Add a coupling agent, such as a sulfonyl chloride (e.g., phenyl chlorosulfate) or a phosgene (B1210022) derivative, and a base (e.g., pyridine or triethylamine) to facilitate the formation of the sulfonylurea bridge.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to yield flupyrsulfuron-methyl.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Flupyrsulfuron-methyl is an acetolactate synthase (ALS) inhibitor.[3] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, the herbicide disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death.
Insecticide Synthesis: Flonicamid
Flonicamid is a pyridinecarboxamide insecticide that is highly effective against a range of sucking insect pests. Its synthesis utilizes a 4-trifluoromethylnicotinic acid derivative as a key starting material.
Data Presentation: Synthesis Yield and Insecticidal Efficacy of Flonicamid
| Parameter | Value | Target Species | Reference |
| Synthesis | |||
| Yield | 90.6 - 91.7% | - | |
| Insecticidal Efficacy (LC50) | |||
| 0.68 ppm | Myzus persicae (Green peach aphid) | ||
| 3.99 ppm | Myzus persicae (Green peach aphid) | ||
| 5.79 ppm | Lipaphis erysimi (Turnip aphid) | ||
| 16.6 mg/L | Diaphorina citri (Asian citrus psyllid) | ||
| 44.6 - 46.0 mg/L | Nilaparvata lugens (Brown planthopper) |
Experimental Protocol: Synthesis of Flonicamid
The synthesis of flonicamid is a two-step process starting from 4-trifluoromethylnicotinic acid.
Step 1: Synthesis of 4-Trifluoromethylnicotinoyl chloride
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, add 4-trifluoromethylnicotinic acid (1 equivalent), a catalytic amount of N,N-dimethylformamide (DMF), and an organic solvent such as toluene (B28343).
-
Acyl Chlorination: Add an acyl chlorinating agent, such as thionyl chloride or triphosgene (B27547) (0.4 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 4-5 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Isolation: The resulting solution of 4-trifluoromethylnicotinoyl chloride in toluene is typically used directly in the next step without purification.
Step 2: Amidation to form Flonicamid
-
Preparation of Amine Solution: In a separate flask, dissolve aminoacetonitrile (B1212223) hydrochloride (1.15 equivalents) and an acid-binding agent such as sodium bicarbonate (2.25 equivalents) in water. Stir until a clear solution is obtained.
-
Amidation Reaction: Cool the aqueous amine solution to 20°C and add the toluene solution of 4-trifluoromethylnicotinoyl chloride dropwise with vigorous stirring.
-
Reaction Conditions: Continue stirring at 20°C for 2-3 hours.
-
Work-up and Purification: After the reaction is complete, the solid product is collected by filtration. The filter cake is washed with water and dried to afford flonicamid as a white solid with a purity of over 99%.
Mechanism of Action: Chordotonal Organ Modulation
Flonicamid possesses a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide. It acts as a chordotonal organ modulator.[1] Chordotonal organs are sensory receptors in insects that are responsible for proprioception, hearing, and balance. Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), potently stimulates these organs, leading to a disruption of the insect's sensory perception. This disruption causes a rapid cessation of feeding, ultimately leading to starvation and death.[4] This mode of action is distinct from other major insecticide classes, making flonicamid a valuable tool for resistance management.
References
- 1. Flonicamid [lsuagcenter.com]
- 2. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. Flupyrsulfuron-methyl-sodium [sitem.herts.ac.uk]
- 4. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 6-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid is a key building block in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of various derivatives of this compound, including amides, esters, and biaryl compounds, which are crucial for developing new therapeutic agents. The following protocols are designed to be clear, concise, and reproducible for researchers in the field.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of amide and ester derivatives from a representative 2-arylamino-6-(trifluoromethyl)nicotinic acid, providing a comparative overview of the efficiency of these methods.
Table 1: Synthesis of Amide Derivatives via EDC Coupling [1]
| Amine | Product | Yield (%) |
| Hydroxylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide | 61 |
| Ethyl 2-aminoacetate | Ethyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate | 96 |
| 4-(Methylthio)aniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(4-(methylthio)phenyl)-6-(trifluoromethyl)nicotinamide | 64 |
| 2-Chlorobenzylamine | N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 93 |
| 2-Methoxybenzylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-(2-methoxybenzyl)-6-(trifluoromethyl)nicotinamide | 53 |
| 4-Fluorobenzylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-(4-fluorobenzyl)-6-(trifluoromethyl)nicotinamide | 43 |
| 4-(Trifluoromethyl)benzylamine | 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)-N-(4-(trifluoromethyl)benzyl)nicotinamide | 62 |
Table 2: Synthesis of Ester Derivatives via EDC Coupling [1]
| Phenol (B47542) | Product | Yield (%) |
| 2-Hydroxyphenol | 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 86 |
| 3-Hydroxyphenol | 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 87 |
| 4-Hydroxyphenol | 4-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 63 |
| 3,4,5-Trimethoxyphenol | 3,4,5-Trimethoxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 98 |
| 4-(Methylthio)phenol | 4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 63 |
Experimental Protocols
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents.[1]
Materials:
-
This compound derivative (e.g., 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid) (1.0 mmol)
-
Appropriate amine (1.0 mmol)
-
EDC (1.1 mmol)
-
HOBt (1.0 mmol)
-
Dry Acetonitrile (MeCN) (10 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
10% aqueous sodium carbonate (Na₂CO₃)
-
10% aqueous citric acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 mmol), EDC (1.1 mmol), and HOBt (1.0 mmol) in dry MeCN (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amine (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 24 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with brine (2 x 5 mL), 10% aqueous Na₂CO₃ (2 x 5 mL), 10% aqueous citric acid (2 x 5 mL), and water (2 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The resulting solid residue can be further purified by washing with ethyl ether and filtration if necessary.
Protocol 2: Ester Synthesis via EDC/HOBt Coupling
This protocol outlines a general procedure for the synthesis of esters from this compound and various phenols using EDC and HOBt.[1]
Materials:
-
This compound derivative (e.g., 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid) (1.0 mmol)
-
Appropriate phenol (1.0 mmol)
-
EDC (1.1 mmol)
-
HOBt (1.0 mmol)
-
Dry Acetonitrile (MeCN) (10 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
5% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the this compound derivative (1.0 mmol), EDC (1.1 mmol), and HOBt (1.0 mmol) in dry MeCN (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate phenol (1.0 mmol) to the reaction mixture.
-
Continue to stir at room temperature for 24 hours.
-
Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer with brine (2 x 5 mL), 5% aqueous NaOH (2 x 5 mL), and water (2 x 5 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.
-
The product can be further purified by crystallization if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 6-Chloronicotinic Acid Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-chloro-nicotinic acid derivative with an arylboronic acid. This reaction is essential for the synthesis of biaryl compounds.
Materials:
-
6-Chloro-3-(trifluoromethyl)pyridine or a similar derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the 6-chloro-nicotinic acid derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl derivative.
Signaling Pathways and Logical Relationships
The synthesis of diverse derivatives from a common starting material like this compound is a fundamental strategy in drug discovery for exploring the structure-activity relationship (SAR). The following diagram illustrates the logical relationship of the synthetic pathways described.
References
Application Notes and Protocols for the Quantification of 6-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-(Trifluoromethyl)nicotinic acid in various matrices. The methodologies described are based on established analytical techniques for nicotinic acid and its derivatives, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While direct validated methods for this compound are not widely published, the protocols herein offer a robust starting point for method development and validation.
Introduction
This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The introduction of the trifluoromethyl group can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
Analytical Methods Overview
The primary recommended techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require a derivatization step to improve volatility and thermal stability.
-
HPLC-UV: A widely accessible and robust technique suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying the analyte in complex biological matrices like plasma and urine, and for trace-level detection.
-
GC-MS: A viable alternative, particularly for volatile impurities, but the carboxylic acid group of the analyte typically requires derivatization prior to analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds and should be established through method validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.2 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Internal Standard (IS) (e.g., 2-Methyl-6-(trifluoromethyl)nicotinic acid)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Formic Acid. The ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard at 1 mg/mL in methanol.
-
Sample Preparation (for Pharmaceutical Formulations): a. Accurately weigh and transfer a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 15 minutes. c. Dilute to volume with methanol and mix well. d. Filter a portion of the solution through a 0.45 µm syringe filter. e. Dilute the filtered solution with the mobile phase to fall within the calibration range. f. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
4. Data Analysis a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards and samples. c. Record the chromatograms and integrate the peak areas for the analyte and the internal standard. d. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. e. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological matrices such as plasma or urine.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (if available) or a structural analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation and Chromatographic/Mass Spectrometric Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
A typical gradient could be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.
-
Example transition for this compound (m/z 192.0 -> [fragment ion]).
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with a blank biological matrix extract to achieve concentrations ranging from 0.5 to 500 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration of 50 ng/mL in 50% methanol.
-
Sample Preparation (Solid Phase Extraction - SPE): a. To 100 µL of plasma or urine sample, add 20 µL of the internal standard working solution. b. Add 200 µL of 4% phosphoric acid in water and vortex. c. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. f. Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. h. Reconstitute the residue in 100 µL of the initial mobile phase.
4. Data Analysis a. Inject the prepared standards and samples into the LC-MS/MS system. b. Acquire data in MRM mode. c. Integrate the peak areas for the analyte and the internal standard. d. Construct a calibration curve and determine the concentration of the analyte in the samples as described in the HPLC-UV protocol.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the carboxylic acid group to increase volatility. Silylation is a common derivatization technique.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structural analog stable under derivatization conditions)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile, GC grade)
2. Instrumentation and GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol, using acetonitrile as the solvent.
-
Calibration Standards: Prepare calibration standards in acetonitrile (10 - 1000 ng/mL).
-
Sample and Standard Derivatization: a. To 100 µL of the sample or standard solution in a vial, add 10 µL of the internal standard solution. b. Evaporate the solvent to dryness under a stream of nitrogen. c. Add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
4. Data Analysis a. Inject 1 µL of the derivatized standard or sample into the GC-MS system. b. Acquire data in SIM mode. c. Integrate the peak areas for the selected ions of the derivatized analyte and internal standard. d. Construct a calibration curve and determine the concentration of the analyte as described in the previous protocols.
Application Notes and Protocols for 6-(Trifluoromethyl)nicotinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. The presence of the trifluoromethyl (CF₃) group, a bioisostere of the ethyl group, imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This fluorinated pyridine (B92270) derivative serves as a versatile precursor for a wide array of complex molecules, including kinase inhibitors, anti-infective agents, and herbicides.[2][3][4]
These application notes provide a comprehensive overview of the synthetic utility of this compound, offering detailed protocols for its key transformations. The information presented is intended to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate in their research and development endeavors.
Key Synthetic Applications
This compound and its derivatives are instrumental in a variety of organic reactions, including:
-
Amide Bond Formation: The carboxylic acid moiety readily undergoes coupling with a diverse range of amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous biologically active compounds.
-
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often employed to modify solubility, facilitate purification, or serve as a precursor for further reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures.
Data Presentation
The following tables summarize quantitative data for the key synthetic transformations of this compound derivatives.
Table 1: Amide Bond Formation from 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic Acid
| Amine | Coupling Reagent | Base | Solvent | Product Yield (%) | Reference |
| N-Hydroxy-succinimide | EDC, HOBt | - | DMF | 61 | [2] |
| 2-Chlorobenzylamine | EDC, HOBt | - | DMF | 93 | [2] |
Table 2: Esterification of 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic Acid
| Alcohol | Coupling Reagent | Base | Solvent | Product Yield (%) | Reference |
| 2-Hydroxyphenol | EDC, HOBt | - | DMF | 86 | [2] |
| 3-Hydroxyphenol | EDC, HOBt | - | DMF | 87 | [2] |
| 4-(Methylthio)phenol | EDC, HOBt | - | DMF | 63 | [2] |
Table 3: Fischer Esterification of this compound
| Alcohol | Acid Catalyst | Reaction Conditions | Product Yield (%) | Reference |
| Methanol (B129727) | Sulfuric Acid | Reflux | Not specified | General Protocol[5] |
Table 4: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 95 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis from a this compound Derivative
This protocol describes the synthesis of amides from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid using EDC and HOBt as coupling agents.[2]
Materials:
-
2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid
-
Amine (e.g., N-hydroxysuccinimide, 2-chlorobenzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a solution of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting solid residue can be washed with diethyl ether and filtered to yield the analytically pure amide derivative.
Protocol 2: General Procedure for Ester Synthesis from a this compound Derivative
This protocol outlines the synthesis of esters from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid.[2]
Materials:
-
2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid
-
Alcohol (e.g., 2-hydroxyphenol, 3-hydroxyphenol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the respective alcohol (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Work-up the reaction as described in steps 5-7 of Protocol 1.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., acetonitrile, 2-propanol) to afford the pure ester derivative.
Protocol 3: Fischer Esterification of this compound
This protocol provides a general method for the synthesis of methyl 6-(trifluoromethyl)nicotinate via Fischer esterification.[5]
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl 6-(trifluoromethyl)nicotinate, which can be further purified by distillation or column chromatography if necessary.
Protocol 4: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 6-chloro-5-(trifluoromethyl)nicotinate with an arylboronic acid. This reaction is crucial for the synthesis of more complex substituted pyridine derivatives.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)nicotinate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel, combine methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add K₃PO₄ (2.0 eq) followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
References
Application Notes and Protocols: 6-(Trifluoromethyl)nicotinic Acid in the Synthesis of RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 6-(trifluoromethyl)nicotinic acid as a key building block in the synthesis of potent RAF kinase inhibitors. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics targeting the RAF signaling pathway, which is frequently dysregulated in various cancers.
Introduction to RAF Inhibition
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a major driver of tumorigenesis in a significant portion of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][3] Consequently, the RAF kinases (ARAF, BRAF, and CRAF) have emerged as crucial targets for cancer therapy.
The development of small molecule inhibitors targeting RAF kinases has led to significant clinical breakthroughs. The incorporation of the this compound moiety into these inhibitors is a strategic approach to enhance potency, selectivity, and drug-like properties. The trifluoromethyl group can improve metabolic stability and binding affinity, while the pyridine (B92270) core serves as a versatile scaffold for further chemical modification.
RAF Signaling Pathway
The RAF signaling cascade is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. Activated RAF subsequently phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell growth and proliferation.
Quantitative Data: Potency of a Representative RAF Inhibitor
The following table summarizes the inhibitory activity of LXH254, a potent RAF inhibitor containing a trifluoromethyl-substituted pyridine moiety. While LXH254 is N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (an isomer of a this compound derivative), its data provides a strong indication of the potential potency that can be achieved with this chemical scaffold.
| Compound Reference | Target Kinase | IC50 (nM) | Cell-Based Assay (pMEK EC50, nM) |
| LXH254 | ARAF | 6.4 | |
| BRAF | 0.2 | 50 (Calu-6 cells) | |
| CRAF | 0.07 |
Data sourced from scientific literature.[1]
Experimental Protocols
The synthesis of RAF inhibitors incorporating the this compound scaffold typically involves a key amide bond formation step between this compound and a suitable aromatic amine.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-part process: synthesis of the key amine intermediate and its subsequent coupling with this compound.
References
Application Notes and Protocols for Experimental Assays Involving 6-(Trtrifluoromethyl)nicotinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that serves as a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group often enhances the biological activity and stability of resulting molecules.[3] Derivatives of this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Notably, specific derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, antagonists of the TRPM8 ion channel for migraine treatment, and inhibitors of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) in cancer therapy.[4][5][6]
This document provides detailed application notes and experimental protocols for key assays involving derivatives of this compound, along with a summary of their reported biological activities.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various derivatives of this compound in different experimental assays.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Compound 21 (ester derivative) | HIV-1 RNase H Inhibition | HIV-1 Reverse Transcriptase (RNase H function) | 14 | [1] |
| Compound 21 (ester derivative) | HIV-1 RDDP Inhibition | HIV-1 Reverse Transcriptase (Polymerase function) | 16.1 | [1] |
| Compound 49 (amide derivative) | HIV-1 RDDP Inhibition | HIV-1 Reverse Transcriptase (Polymerase function) | 22.9 | [1] |
| Compound | Assay | Target/Cell Line | IC50 (nM) | Reference |
| GNE-617 | NAMPT Inhibition | Purified NAMPT enzyme | 5 | [6] |
| OT-82 | NAMPT Inhibition (Hematological Malignancies) | Various cell lines | 2.89 ± 0.47 | [7] |
| OT-82 | NAMPT Inhibition (Non-hematological Tumors) | Various cell lines | 13.03 ± 2.94 | [7] |
| Compound 11 | NAMPT Inhibition | Purified NAMPT enzyme | 5 | [8] |
| Compound 13 | NAMPT Inhibition | Purified NAMPT enzyme | ~3 | [8] |
| Compound | Assay | Target | IC50 | Reference |
| AMG 333 | TRPM8 Antagonism | TRPM8 Ion Channel | - | [9] |
| Compound 35 | TRPM8 Antagonism | TRPM8 Ion Channel | 51 nM | [10] |
| β–lactam derivative 16 | TRPM8 Antagonism | TRPM8 Ion Channel | 50 nM | [11] |
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine 52 | Cytotoxicity | T47D (Breast Cancer) | 6.9 ± 0.04 | [12] |
| Thienopyrimidine 52 | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 10 ± 0.04 | [12] |
| Compound C1 | Cytotoxicity | MCF-7 (Breast Cancer) | 2.5 ± 0.50 (48h) | [13] |
| Compound | Assay | Metric | Result | Reference |
| Isonicotinate 5 | ROS Inhibition | IC50 | 1.42 ± 0.1 µg/mL | [14] |
| Ibuprofen (Standard) | ROS Inhibition | IC50 | 11.2 ± 1.9 µg/mL | [14] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound derivatives against the RNA-dependent DNA polymerase (RDDP) and Ribonuclease H (RNase H) functions of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
For RDDP assay: Poly(rA)-oligo(dT) template-primer, [³H]dTTP, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
For RNase H assay: RNA/DNA hybrid substrate, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate reaction buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup (RDDP):
-
In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]dTTP.
-
Add the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
-
Reaction Setup (RNase H):
-
In a 96-well plate, add the reaction buffer and the RNA/DNA hybrid substrate.
-
Add the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Detection (RDDP):
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto filter mats.
-
Wash the filter mats to remove unincorporated [³H]dTTP.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Termination and Detection (RNase H):
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Analyze the cleavage products by gel electrophoresis or using a fluorescent-based method.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibition Assay
This protocol describes a cell-free enzymatic assay to screen for inhibitors of NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Enzyme-coupled system for NAD+ detection (e.g., NAD/NADH-Glo™ Assay)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates (white, for luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, NAM, PRPP, and ATP.
-
Add the test compound or vehicle control.
-
Add the NMNAT enzyme.
-
Initiate the reaction by adding the NAMPT enzyme.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
NAD+ Detection: Add the NAD+ detection reagent (containing a cycling enzyme system and a pro-luciferin substrate) to each well.
-
Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the development of the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Cell-Based Antitumor Activity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing the cytotoxic effect of this compound derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Visualizations
Anti-Inflammatory Signaling Pathway
Derivatives of nicotinic acid have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
References
- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 13. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)nicotinic Acid: A Promising Scaffold for the Development of Novel Anti-Infective Agents
Introduction: 6-(Trifluoromethyl)nicotinic acid has emerged as a valuable scaffold in medicinal chemistry for the development of new anti-infective agents. The presence of the trifluoromethyl group significantly alters the physicochemical properties of the nicotinic acid core, enhancing its potential for biological activity.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives as anti-infective agents.
Application Notes
This compound serves as a key building block for the synthesis of a diverse range of derivatives with potential antimicrobial, antiviral, and antifungal properties.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability, which are crucial for drug efficacy.
Anti-HIV Activity
Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have shown promise as dual inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These compounds have demonstrated inhibitory activity against both the polymerase and RNase H functions of HIV-1 RT.
Antibacterial and Antifungal Potential
While research on the broad-spectrum antibacterial and antifungal activity of this compound derivatives is ongoing, related nicotinic acid and nicotinamide (B372718) compounds have demonstrated significant efficacy against various pathogens. These compounds are being investigated for their ability to inhibit key microbial pathways, such as cell wall synthesis and ergosterol (B1671047) biosynthesis.
Quantitative Data
The following tables summarize the reported biological activities of various derivatives of nicotinic acid, including those with trifluoromethyl substitutions.
Table 1: Anti-HIV-1 RT Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
| Compound ID | R Group | IC50 (µM) - RNase H Inhibition |
| 21 | 3,5-dimethoxyphenyl (ester) | 14 |
| 25 | Hydroxy (amide) | 0.7 |
| 28 | Phenyl (amide) | 20 |
| 29 | 3-methylphenyl (amide) | 5.6 |
| 30 | 4-methylphenyl (amide) | 15 |
| 37 | 2-methylphenyl (amide) | 10 |
Source: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication
Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole (B372694) Derivatives
| Compound ID | R Group | MIC (µg/mL) - S. aureus (MRSA) | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. faecalis |
| 6 | Phenoxy | 1.56 - 3.12 | 1.56 | 3.12 |
| 10 | Chloro | 3.12 | 6.25 | 6.25 |
| 11 | Bromo | 3.12 | 3.12 | 6.25 |
| 13 | Trifluoromethyl | 3.12 | 6.25 | 12.5 |
| 18 | Dichloro | 0.78 - 1.56 | 1.56 | 3.12 |
Source: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives
Table 3: Antifungal Activity of Nicotinamide Derivatives
| Compound ID | R Group | MIC (µg/mL) - C. albicans (Fluconazole-Sensitive) | MIC (µg/mL) - C. albicans (Fluconazole-Resistant) |
| 16g | meta-isopropyl aniline | 0.125 - 0.5 | 0.125 - 1 |
Source: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Fungal Cell Wall Integrity
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Concentrated hydrochloric acid
Procedure:
-
In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol.[3]
-
Cool the solution in an ice water bath and add triethylamine dropwise while stirring.[3]
-
Purge the system with nitrogen, then introduce 5% Pd/C catalyst.[3]
-
Replace the nitrogen atmosphere with hydrogen gas using a balloon.[3]
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.[3]
-
Monitor the reaction by liquid chromatography until the starting material is consumed.[3]
-
Evaporate the methanol, and dissolve the residue in water.[3]
-
Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the crude product.[3]
-
Filter the crude product, wash with cold water, and dry to obtain this compound.[3]
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth or by measuring the optical density at 600 nm.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the activity of related compounds, several potential targets and pathways can be proposed.
Inhibition of Cell Wall Synthesis (Bacteria)
Nicotinic acid derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][] This could involve the inhibition of key enzymes in the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.
Caption: Potential inhibition of bacterial cell wall synthesis.
Disruption of Ergosterol Biosynthesis (Fungi)
In fungi, derivatives of nicotinic acid may target the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. The trifluoromethyl group may enhance the binding of these compounds to enzymes within this pathway, such as lanosterol (B1674476) 14α-demethylase.
Caption: Potential inhibition of fungal ergosterol biosynthesis.
Experimental Workflow for Anti-Infective Drug Discovery
The development of novel anti-infective agents from a this compound scaffold typically follows a structured workflow.
Caption: Workflow for anti-infective drug discovery.
This compound represents a versatile and promising starting point for the development of novel anti-infective agents. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for medicinal chemists. Further research into the synthesis of diverse derivatives, comprehensive biological evaluation, and detailed mechanistic studies will be crucial to fully realize the therapeutic potential of this compound class. The protocols and data presented here provide a foundation for researchers to build upon in the quest for new and effective treatments for infectious diseases.
References
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Trifluoromethyl)nicotinic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure the disappearance of starting materials. Extend the reaction time if necessary.[1] |
| Catalyst inefficiency (for catalytic hydrogenation methods) | Ensure the use of a fresh and active catalyst (e.g., 5% Pd/C). Handle the catalyst under an inert atmosphere to prevent deactivation.[1] | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some steps may require cooling (e.g., dropwise addition of reagents)[1], while others may need heating under reflux. | |
| Low Yield | Suboptimal work-up and purification | During extraction, ensure the correct pH adjustment to precipitate the product.[1][2] Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery. |
| Side reactions | Elevated temperatures during oxidation steps can lead to the formation of byproducts like di-nicotinic acid. Maintain strict temperature control. | |
| Impure starting materials | Use starting materials of high purity. Impurities can interfere with the reaction and lead to lower yields. | |
| Product Contamination/Impurity | Incomplete hydrolysis of nitrile precursor | If starting from 6-(trifluoromethyl)nicotinonitrile (B1303340), ensure the hydrolysis step goes to completion. This can be monitored by IR spectroscopy (disappearance of the nitrile peak). |
| Presence of starting materials or intermediates | Optimize the purification process. Recrystallization or column chromatography may be necessary to remove unreacted starting materials or intermediates. | |
| Formation of colored impurities | The product is typically a white to off-white powder.[1][2] If a colored product is obtained, consider treatment with activated carbon during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
Catalytic Hydrogenation: Starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, the chloro group is removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]
-
Hydrolysis of a Nitrile: This involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the corresponding carboxylic acid, typically under acidic or basic conditions.[2]
-
Cyclocondensation: A multi-step synthesis starting from acyclic precursors like methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]
Q2: How can I improve the yield of the catalytic hydrogenation step?
A2: To improve the yield of the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid:
-
Catalyst Quality: Use a high-quality, active 5% Pd/C catalyst. Ensure it is not expired or deactivated.
-
Inert Atmosphere: The reaction should be conducted under a hydrogen atmosphere, and the system should be purged with an inert gas (like nitrogen) before introducing hydrogen to remove any oxygen that could deactivate the catalyst.[1]
-
Reaction Time: Allow the reaction to proceed overnight to ensure complete conversion.[1]
-
Solvent: Methanol is a commonly used solvent for this reaction.[1]
Q3: What are the optimal conditions for the hydrolysis of 6-(trifluoromethyl)nicotinonitrile?
A3: The hydrolysis can be performed under acidic conditions. A mixture of water, sulfuric acid, and glacial acetic acid can be heated to reflux overnight to achieve a high yield (around 97.3%).[2]
Q4: My final product is an off-white or beige solid. Is this normal?
A4: Yes, this compound is typically described as a white to off-white or beige solid.[1][2] If significant color is present, further purification by recrystallization may be necessary.
Q5: What is the melting point of this compound?
A5: The reported melting point is in the range of 193-197 °C.[1][2]
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to this compound and a related isomer.
| Starting Material | Reaction Type | Reported Yield | Reference |
| 2-chloro-6-(trifluoromethyl)nicotinic acid | Catalytic Hydrogenation | 90.4% (crude) | [1] |
| 6-(trifluoromethyl)nicotinonitrile | Acid Hydrolysis | 97.3% | [2] |
| Methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Cyclocondensation & Hydrolysis | 42.8% | [1] |
| 4-trifluoromethyl nicotinonitrile (isomer) | Base Hydrolysis | 76.5% - 98.3% | [3] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is based on the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[1]
-
Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.
-
Base Addition: Cool the mixture in an ice water bath and slowly add 9.0 g (0.088 mol) of triethylamine (B128534) dropwise while stirring.
-
Inerting: Replace the atmosphere in the flask with nitrogen.
-
Catalyst Addition: Introduce 1.0 g of 5%-Pd/C catalyst.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Monitor the reaction by liquid chromatography to confirm the disappearance of the starting material.
-
Evaporate the methanol.
-
Add 100 ml of water to dissolve the residue, maintaining the temperature at about 15 °C.
-
Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.
-
-
Isolation:
-
Age the mixture for about one hour at the same temperature.
-
Filter the solid product.
-
Wash the cake with 25 ml of cold water.
-
Dry the product in an oven at 50 °C to obtain this compound as an off-white powder (crude yield 90.4%).
-
Protocol 2: Synthesis via Nitrile Hydrolysis
This protocol is based on the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[2]
-
Reaction Setup: In a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.
-
Substrate Addition: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile.
-
Reaction: Heat the mixture to reflux and maintain it overnight.
-
Work-up:
-
Cool the reaction mixture.
-
Add ice and further cool the mixture using an ice brine to precipitate a white solid.
-
-
Isolation:
-
Filter the solid product.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases and wash twice with water.
-
Dry the organic phase.
-
The resulting product is this compound as a beige solid (yield 97.3%).
-
Visualizations
Caption: Workflow for Synthesis via Catalytic Hydrogenation.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-(Trifluoromethyl)nicotinic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are precipitation, recrystallization, and extraction. The choice of method depends on the nature and quantity of impurities present in the crude product. For highly impure samples, a combination of these techniques may be necessary.
Q2: What are the likely impurities in this compound synthesized by hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)?
A2: The primary impurity is often the corresponding amide, 6-(trifluoromethyl)nicotinamide, which is an intermediate in the hydrolysis reaction.[1][2] Unreacted 6-(trifluoromethyl)nicotinonitrile may also be present. Depending on the reaction conditions, side products from the hydrolysis of the trifluoromethyl group are a possibility, though generally less common under controlled conditions.
Q3: My purified this compound is a beige or light brown powder. How can I decolorize it?
A3: Discoloration often arises from trace impurities. Recrystallization from a suitable solvent is the most effective method for obtaining a white, crystalline product. In some cases, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[3]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detection of impurities. Melting point analysis can provide a quick indication of purity, as impurities will typically broaden and depress the melting point range.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The chosen solvent is too good a solvent at all temperatures. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Product oils out instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent before cooling. - Choose a lower-boiling point solvent for recrystallization. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration. |
| Purity does not improve significantly after recrystallization. | - The impurities have similar solubility to the product in the chosen solvent. - Co-precipitation of impurities. | - Perform a solvent screen to find a more suitable recrystallization solvent. - Consider a different purification technique, such as column chromatography, prior to recrystallization. |
Extraction & Work-up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an emulsion during extraction. | - Vigorous shaking of the separatory funnel. - High concentration of the crude product. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the emulsion through a pad of Celite. |
| Poor separation of layers. | - The densities of the aqueous and organic layers are too similar. | - Add a small amount of a different, immiscible solvent to change the density of the organic layer. - Add brine to increase the density of the aqueous layer. |
| Product precipitates at the interface. | - The product has limited solubility in both the aqueous and organic phases at the current pH. | - Adjust the pH of the aqueous layer to fully protonate or deprotonate the nicotinic acid, thereby increasing its solubility in the appropriate phase. - Add more solvent to dissolve the precipitate. |
Data Presentation
The following table summarizes typical yield and purity data for the synthesis and initial purification of this compound from 6-(trifluoromethyl)nicotinonitrile via hydrolysis.
| Purification Step | Typical Yield | Reported Purity | Appearance | Reference |
| Precipitation from reaction mixture | 97.3% | Not specified | Beige solid | [5] |
| Recrystallization from water/methanol (B129727) | 90.4% (crude yield after initial workup) | >99% (after recrystallization) | Off-white powder | [6] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Extraction
This protocol is based on a common synthetic work-up for the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[5]
1. Precipitation: a. Following the completion of the hydrolysis reaction, cool the reaction mixture to room temperature. b. Slowly add ice to the reaction mixture while stirring in an ice-water bath. A white to beige solid should precipitate. c. Isolate the crude solid by vacuum filtration.
2. Extraction: a. Transfer the filtrate from the precipitation step to a separatory funnel. b. Extract the aqueous filtrate with ethyl acetate (B1210297) (3 x volume of filtrate). c. Combine the organic extracts. d. Wash the combined organic phase with water (2 x volume of organic phase). e. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate. f. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This is a general procedure for the recrystallization of this compound. The optimal solvent may need to be determined experimentally. Water or a mixture of methanol and water are good starting points.[6]
1. Solvent Selection (Small Scale Test): a. Place a small amount of the crude product (20-50 mg) in a test tube. b. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature. c. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely. d. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. e. A good recrystallization solvent will result in the formation of well-defined crystals.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. f. Once crystallization has started, the flask can be placed in an ice bath to maximize the yield. g. Collect the purified crystals by vacuum filtration. h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. This compound 231291-22-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
stability and degradation of 6-(Trifluoromethyl)nicotinic acid solutions
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable under normal conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, an inert atmosphere at room temperature is recommended.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is slightly soluble in acetonitrile (B52724) and methanol (B129727). It has a predicted aqueous solubility of 1.69 mg/mL. For creating stock solutions, consider using methanol or dimethyl sulfoxide (B87167) (DMSO).
Q3: My solution of this compound has turned a slight yellow color. Is this a sign of degradation?
A3: A slight yellow discoloration upon dissolution or storage could indicate the formation of minor degradation products or impurities. It is recommended to prepare fresh solutions for sensitive experiments. If the discoloration is significant or accompanied by precipitation, the solution should be discarded.
Q4: How should I prepare an aqueous solution of this compound?
A4: Due to its acidic nature, the solubility of this compound in water is pH-dependent. To prepare an aqueous solution, you can start by dissolving the compound in a small amount of a suitable organic solvent like methanol or DMSO before diluting with water. Alternatively, for direct dissolution in an aqueous buffer, using a slightly basic pH should increase its solubility by forming the corresponding carboxylate salt.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using a stock solution of this compound. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of the compound in your stock solution. The stability of this compound in solution can be affected by the solvent, pH, temperature, and exposure to light. It is advisable to prepare fresh stock solutions and store them at a low temperature (e.g., -20°C) for short periods. For aqueous solutions, ensure the pH is controlled with a suitable buffer system.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Question: My HPLC chromatogram shows extra peaks that were not present in the initial analysis of the solution. What do these peaks represent?
-
Answer: The appearance of new peaks in an HPLC analysis over time is a strong indicator of degradation. These peaks represent degradation products of this compound. To identify the cause, a forced degradation study can be performed to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.
Issue 3: Precipitation observed in a stored solution.
-
Question: A precipitate has formed in my stock solution of this compound. Can I still use the supernatant?
-
Answer: Precipitation indicates that the compound may have degraded into less soluble products or that the initial concentration exceeded its solubility limit under the storage conditions. Using the supernatant is not recommended as the concentration of the active compound will be unknown and it may contain soluble degradation products. The solution should be discarded and a fresh one prepared.
Physicochemical Properties and Recommended Storage
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 193-197 °C | |
| Boiling Point | 259.3 ± 40.0 °C (Predicted) | |
| Solubility | Slightly soluble in Acetonitrile and Methanol | |
| Storage Condition | Recommendation | Reference |
| Solid | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | |
| Solution | Prepare fresh. For short-term storage, store at low temperatures (e.g., -20°C) and protect from light. | General good practice |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep at room temperature and collect samples at different intervals. |
| Thermal Degradation | For solid-state analysis, expose the solid compound to high temperatures (e.g., 70°C). For solutions, incubate at a high temperature (e.g., 70°C) and collect samples over time. |
| Photostability | Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
overcoming solubility issues with 6-(Trifluoromethyl)nicotinic acid
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues related to the solubility of this compound.
FAQs
-
What are the basic physical and chemical properties of this compound? this compound is a white to off-white solid.[1][2] It has a melting point of approximately 193-197 °C.[1][2]
-
What is the general solubility of this compound? It is known to be slightly soluble in methanol (B129727) and acetonitrile (B52724).[1][2][3] One source indicates a solubility of 100 mg/mL in DMSO, particularly with the aid of sonication. A predicted aqueous solubility is approximately 1.69 mg/mL.
-
How does the trifluoromethyl group affect the properties of the molecule? The trifluoromethyl group is known to impart unique physicochemical properties, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[4]
-
In what fields is this compound used? It serves as a key intermediate in the synthesis of various pharmaceuticals, including Raf inhibitors for cancer treatment.[1]
Troubleshooting Common Solubility Issues
-
Issue: The compound is not dissolving in my desired solvent.
-
Solution 1: Select an appropriate solvent. Based on available data, DMSO is a good starting point for achieving higher concentrations. For less polar applications, methanol or acetonitrile can be used, although solubility is limited.
-
Solution 2: Apply energy. Gentle heating or sonication can significantly improve the rate of dissolution and the amount of compound that can be dissolved.
-
Solution 3: Adjust the pH. As a nicotinic acid derivative, its solubility is likely pH-dependent. Increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble salt.
-
-
Issue: The compound precipitates out of solution over time.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.
-
Solution: Try preparing a slightly less concentrated solution. Alternatively, for aqueous solutions, ensure the pH is maintained in a range where the salt form is stable.
-
-
Issue: I need to prepare a stock solution at a high concentration.
-
Recommendation: Based on the available data, Dimethyl Sulfoxide (DMSO) is the most suitable solvent for preparing high-concentration stock solutions. A concentration of 100 mg/mL in DMSO has been reported to be achievable with sonication.
-
Data Presentation
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With sonication |
| Water (predicted) | 1.69 mg/mL | - |
| Methanol | Slightly soluble | - |
| Acetonitrile | Slightly soluble | - |
Solubility of Structurally Similar Compounds
| Compound | Solvent | Reported Solubility |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Water | 4.7 g/L |
| 2-(Trifluoromethyl)nicotinic acid | Alcohol Solvents | Moderate solubility[5] |
| Nicotinic acid | DMSO | High solubility[6][7] |
| Nicotinic acid | Ethanol | Soluble[6] |
| Nicotinic acid | Water | Soluble[6] |
| Nicotinic acid | Acetonitrile | Low solubility[6] |
Experimental Protocols
Below are detailed methodologies for enhancing the solubility of this compound.
Protocol 1: Dissolution in an Organic Solvent using Sonication
This protocol is suitable for preparing a high-concentration stock solution in an organic solvent like DMSO.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., for 100 mg/mL, add 1 mL of DMSO to 100 mg of the compound).
-
Sonication: Place the vial in a sonicator bath. Sonicate the mixture in intervals of 5-10 minutes.
-
Visual Inspection: After each sonication interval, visually inspect the solution for any undissolved particles.
-
Completion: Continue sonication until the solid is completely dissolved. The solution should be clear.
-
Storage: Store the resulting solution under appropriate conditions, typically at -20°C or -80°C, to maintain stability.
Protocol 2: pH-Mediated Dissolution in Aqueous Buffers (Salt Formation)
This method is ideal for preparing aqueous solutions for biological assays.
-
Initial Suspension: Suspend the desired amount of this compound in the chosen aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
Basification: While stirring, slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise to the suspension.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will depend on the pKa of the compound (predicted to be around 2.96).[1] A pH above 4 should be sufficient to deprotonate the carboxylic acid and form the soluble carboxylate salt.
-
Final pH Adjustment: Once the solid is dissolved, carefully adjust the pH to the desired final value for your experiment using a dilute acid (e.g., 1 M HCl) or base. Be cautious not to lower the pH too much, as this may cause the compound to precipitate.
-
Sterilization (Optional): If required for your application, filter-sterilize the final solution through a 0.22 µm filter.
Protocol 3: Solubility Enhancement by Heating
This protocol can be used to increase the dissolution rate and solubility, but caution is advised as excessive heat can degrade the compound.
-
Solvent Addition: Add the desired solvent to the weighed this compound.
-
Gentle Heating: Place the container in a water bath or on a hot plate with stirring capabilities.
-
Temperature Control: Slowly increase the temperature while continuously stirring. A temperature range of 40-60°C is a good starting point. Avoid boiling the solvent.
-
Observation: Observe the dissolution of the solid.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature.
-
Precipitation Check: Observe if any precipitation occurs upon cooling. If so, the solution was likely supersaturated at the higher temperature.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 2. Cas 231291-22-8,this compound | lookchem [lookchem.com]
- 3. 231291-22-8 | CAS DataBase [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)nicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 6-(trifluoromethyl)nicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340): This is a widely used method that involves the conversion of the nitrile group to a carboxylic acid, typically under acidic conditions.[1]
-
Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid: This method involves the removal of a chlorine atom from the pyridine (B92270) ring using a catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]
Q2: What are the typical impurities or side products I should be aware of?
A2: Depending on the synthetic route, you may encounter the following side products:
-
Incomplete hydrolysis: When starting from 6-(trifluoromethyl)nicotinonitrile, some starting material or the intermediate amide may remain if the reaction is not driven to completion.
-
Hydrodehalogenation byproducts: In the catalytic hydrogenolysis of halogenated precursors, undesired reduction of other functional groups or the pyridine ring can occur. For instance, in related syntheses, hydrodeiodination has been observed as a side reaction.
-
Decarboxylation products: Nicotinic acid derivatives can undergo decarboxylation under certain conditions, leading to the loss of the carboxylic acid group.
-
Over-reduction products: During catalytic hydrogenation, there is a risk of partially reducing the pyridine ring or the trifluoromethyl group, especially under harsh conditions.
Troubleshooting Guides
Route 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile
Problem 1: Low yield of this compound due to incomplete hydrolysis.
-
Possible Cause: Insufficient reaction time or inadequate acid concentration.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Continue heating until the starting material is fully consumed. One reported protocol suggests heating to reflux overnight.[1]
-
Optimize Acid Concentration: Ensure the concentration of the acid catalyst (e.g., sulfuric acid) is sufficient. A successful reported synthesis uses a mixture of water, sulfuric acid, and glacial acetic acid.[1]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate of hydrolysis. However, be cautious of potential degradation at excessively high temperatures.
-
Problem 2: Product is off-white or beige, indicating impurities.
-
Possible Cause: Formation of colored byproducts during the reaction or presence of residual starting materials.
-
Troubleshooting:
-
Purification: The crude product can be purified by recrystallization. A common procedure involves dissolving the crude solid in a suitable solvent, treating with activated carbon to remove colored impurities, and then crystallizing the pure product.
-
Washing: After filtration, wash the solid product with cold water to remove any remaining acid and water-soluble impurities.[2]
-
Route 2: Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid
Problem 1: The dehalogenation reaction is slow or incomplete.
-
Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons.
-
Troubleshooting:
-
Catalyst Activity: Use fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Source: Ensure a proper hydrogen atmosphere is maintained throughout the reaction. A hydrogen-filled balloon is often sufficient for lab-scale reactions.[2]
-
Solvent and Base: Use an appropriate solvent such as methanol (B129727) and a base like triethylamine (B128534) to neutralize the HCl generated during the reaction.[2]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Overnight stirring at room temperature is a common practice.[2]
-
Problem 2: Formation of over-reduction byproducts, such as reduction of the pyridine ring.
-
Possible Cause: Overly aggressive reaction conditions (high temperature or pressure) or a highly active catalyst.
-
Troubleshooting:
-
Milder Conditions: Conduct the reaction at room temperature and atmospheric pressure to minimize the risk of over-reduction.
-
Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can sometimes lead to less selective reactions.
-
Monitor Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reduction of the product.
-
Quantitative Data
Table 1: Reaction Conditions and Yields for the Hydrolysis of 6-(trifluoromethyl)nicotinonitrile
| Reagents | Temperature (°C) | Time | Yield (%) | Purity | Reference |
| 6-(trifluoromethyl)nicotinonitrile, H₂O, H₂SO₄, Acetic Acid | Reflux | Overnight | 97.3 | Beige Solid | [1] |
Table 2: Reaction Conditions and Yields for the Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid
| Starting Material | Catalyst | Base | Solvent | Time | Yield (%) | Reference |
| 2-chloro-6-(trifluoromethyl)nicotinic acid | 5%-Pd/C | Triethylamine | Methanol | Overnight | 90.4 (crude) | [2] |
Experimental Protocols & Workflows
Protocol 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile[1]
-
Reaction Setup: To a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.
-
Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for an overnight period.
-
Work-up:
-
Cool the reaction mixture.
-
Add ice and further cool using an ice brine bath to precipitate a white solid.
-
Filter the solid.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases and wash twice with water.
-
Dry the organic phase.
-
-
Isolation: After washing, 930 g of this compound is obtained as a beige solid.
Protocol 2: Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid[2]
-
Reaction Setup: In a 200 ml four-necked flask, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.
-
Addition of Base: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.
-
Inerting and Catalyst Addition: Replace the atmosphere with nitrogen. Introduce 1.0 g of 5%-Pd/C.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by liquid chromatography until the starting material disappears.
-
Work-up:
-
Evaporate the methanol.
-
Add 100 ml of water to dissolve the residue.
-
Maintain the internal temperature at about 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.
-
-
Isolation: Age for about one hour at the same temperature, filter, and wash the cake with 25 ml of cold water. Dry the product in an oven at 50 °C to obtain 7.6 g of this compound as an off-white powder.
Logical Relationship Diagram
References
Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently cited starting materials for the synthesis of this compound are 2-chloro-6-(trifluoromethyl)nicotinic acid, 6-(trifluoromethyl)nicotinonitrile (B1303340), and a multi-step synthesis commencing with methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323).[1][2]
Q2: What are the key reaction types involved in the primary synthetic routes?
A2: The main synthetic transformations include:
-
Catalytic Hydrogenation: The conversion of 2-chloro-6-(trifluoromethyl)nicotinic acid to the final product using a palladium on carbon (Pd/C) catalyst.[1]
-
Nitrile Hydrolysis: The hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the carboxylic acid, typically under strong acidic conditions.[2]
-
Cyclocondensation and Hydrolysis: A multi-step process involving the reaction of methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one followed by hydrolysis.[1]
Q3: What are the expected yields for these synthetic methods?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Reported crude yields are as high as 90.4% for the catalytic hydrogenation method and 97.3% for the nitrile hydrolysis method. The multi-step synthesis has a reported yield of 42.8% for one of its variations.[1][2]
Q4: What are the physical properties of this compound?
A4: this compound is typically a white to off-white powder.[1] Its melting point is in the range of 193-197 °C, and its boiling point is approximately 259.3 °C at 760 mmHg.[2]
Troubleshooting Guides
Synthesis Route 1: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic acid
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Insufficient reaction time. | 1. Use fresh, high-quality 5% Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods. 2. Ensure the system is properly sealed and a hydrogen balloon or equivalent pressure system is maintained. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Overnight stirring is recommended.[1] |
| Low Yield | 1. Loss of product during workup. 2. Catalyst poisoning. | 1. Carefully perform the extraction and precipitation steps. Ensure the pH is correctly adjusted to fully precipitate the product. 2. Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur compounds. |
| Product is off-white or discolored | Presence of residual palladium or other impurities. | Recrystallize the crude product from a suitable solvent system to improve purity and color. Washing the crude product with cold water after filtration is also recommended.[1] |
Synthesis Route 2: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration. | 1. Ensure the reaction is heated to reflux and maintained for a sufficient duration (e.g., overnight).[2] 2. Use a concentrated mixture of sulfuric acid and water as described in the protocol. |
| Low Yield | 1. Product loss during extraction. 2. Incomplete precipitation. | 1. Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to ensure complete recovery of the product from the aqueous phase.[2] 2. Cool the reaction mixture thoroughly with an ice-brine bath to maximize precipitation of the product.[2] |
| Formation of side products | Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions. | Monitor the reaction progress and avoid unnecessarily long reaction times once the starting material is consumed. |
Synthesis Route 3: Multi-step synthesis from Methyl 3-amino acrylic acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the initial condensation step | 1. Incorrect temperature control. 2. Impure starting materials. | 1. Maintain the temperature below -5 °C during the initial addition of reagents.[1] 2. Use freshly prepared or high-purity methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. |
| Difficulty in isolating the intermediate | The intermediate may be unstable or difficult to purify. | Proceed to the next step (hydrolysis) with the crude intermediate if isolation proves to be challenging. |
| Low overall yield | Cumulative losses over multiple steps. | Optimize each step of the reaction individually before attempting the full sequence. Careful handling and purification at each stage are crucial. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 193-197 °C | [2] |
| Boiling Point | 259.3 °C at 760 mmHg | [2] |
| Density | 1.484 g/cm³ | [2] |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Nitrile Hydrolysis | Route 3: Multi-step Synthesis |
| Starting Material | 2-Chloro-6-(trifluoromethyl)nicotinic acid | 6-(Trifluoromethyl)nicotinonitrile | Methyl 3-amino acrylic acid & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one |
| Key Reagents | 5% Pd/C, H₂, Triethylamine (B128534) | Sulfuric acid, Acetic acid | Sodium methoxide, Water, HCl |
| Solvent | Methanol (B129727) | Water | Methanol, Methylene chloride |
| Reaction Temperature | Room temperature | Reflux | -5 °C to Reflux |
| Reported Crude Yield | 90.4% | 97.3% | 42.8% |
| Reference | [1] | [2] | [1] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol.[1]
-
Base Addition: Cool the mixture in an ice-water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[1]
-
Catalyst Addition: Replace the atmosphere in the flask with nitrogen. Introduce 1.0 g of 5% Pd/C.[1]
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen.[1]
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by liquid chromatography until the starting material is consumed.[1]
-
Work-up: Evaporate the methanol under reduced pressure. Add 100 mL of water to dissolve the residue.[1]
-
Precipitation: Maintain the internal temperature at approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.[1]
-
Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 mL of cold water.[1]
-
Drying: Dry the product in an oven at 50 °C to obtain this compound as an off-white powder.[1]
Protocol 2: Synthesis via Nitrile Hydrolysis
-
Reaction Setup: To a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.[2]
-
Reactant Addition: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.[2]
-
Reaction: Heat the mixture to reflux and maintain it overnight.[2]
-
Precipitation: Upon completion, cool the reaction mixture and add ice. Further cool using an ice-brine bath to precipitate a white solid.[2]
-
Isolation and Extraction: Filter the solid. Extract the filtrate with ethyl acetate.[2]
-
Work-up: Combine the organic phases and wash twice with water. Dry the organic phase.[2]
-
Final Product: After washing, 930 g of this compound is obtained as a beige solid.[2]
Visualizations
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Nitrile Hydrolysis.
Caption: Troubleshooting Logic for Synthesis.
References
Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 6-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are necessary.[1]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the compound's integrity. It should be stored in a dry, cool, and well-ventilated place.[1][3][4] Keep the container tightly closed to prevent moisture absorption and contamination.[1][4] Some suppliers recommend storage at room temperature, while others suggest a cool and dark place, ideally below 15°C.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[1][4] The compound is stable under normal conditions and hazardous polymerization does not occur.[1]
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Compound has clumped or appears moist. | Improper storage, exposure to humidity. | Ensure the container is tightly sealed. Store in a desiccator if the laboratory environment is humid. |
| Discoloration of the material (originally a white to light yellow powder). | Contamination or degradation. | Do not use the compound if significant discoloration is observed. Review storage conditions and handling procedures to prevent future occurrences. |
| Inconsistent experimental results. | Impurity of the compound due to improper handling or storage. | Use a fresh, properly stored batch of the compound. Re-evaluate experimental protocols for potential sources of contamination. |
| Irritation to skin or respiratory tract during handling. | Inadequate ventilation or improper use of PPE. | Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1][3] Ensure proper fit and use of all recommended PPE.[1] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Don all required PPE: safety goggles, gloves, and a lab coat.
-
-
Weighing:
-
Transfer:
-
Carefully transfer the weighed compound to the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup:
-
Post-Handling:
Visualizations
Caption: A workflow diagram for the safe handling of this compound.
Caption: A decision tree for troubleshooting common storage issues.
References
common impurities in commercial 6-(Trifluoromethyl)nicotinic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 6-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might find in commercial this compound?
A1: While the exact impurity profile can vary between manufacturers and batches, potential impurities in commercial this compound are typically related to the synthetic route used for its production. Based on common manufacturing processes, the following impurities may be present:
-
Starting Materials: Incomplete conversion of starting materials can lead to their presence in the final product.
-
Intermediates: Synthetic intermediates that are not fully reacted or removed during purification.
-
Byproducts: Unwanted products from side reactions occurring during synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.
Q2: How can these impurities affect my experiments?
A2: Impurities can have several adverse effects on research and development activities:
-
Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the active compound's concentration, affecting dose-response curves and other quantitative analyses.
-
Altered Biological Activity: Impurities may exhibit their own biological activity, leading to misleading or difficult-to-interpret experimental results.
-
Side Reactions: Reactive impurities can interfere with your chemical reactions, leading to the formation of unexpected byproducts and lower yields of the desired product.
-
Toxicity: Impurities may be toxic to cells or organisms, impacting the viability of your experimental models.
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are generally available in purities of 98% or higher. However, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the batch you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches | Variation in the impurity profile of different batches of this compound. | 1. Always request and review the Certificate of Analysis for each new batch. 2. Perform analytical testing (e.g., HPLC, NMR) to confirm the purity and identity of the material before use. 3. If possible, qualify a single batch for a series of critical experiments. |
| Lower than expected yield in a chemical reaction | Presence of reactive impurities that consume reagents or catalyze side reactions. | 1. Analyze the starting material for potential reactive impurities. 2. Consider purifying the this compound before use, for example, by recrystallization. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of impurities in the this compound starting material. | 1. Characterize the unexpected peaks using techniques like mass spectrometry (MS) and NMR to identify the impurities. 2. Compare the impurity profile with the known synthetic route to hypothesize the identity of the impurities. |
| Cell toxicity or other anomalous biological effects | An impurity may have cytotoxic or other off-target biological effects. | 1. Test the vehicle and individual components of your assay to rule out other sources of toxicity. 2. If an impurity is suspected, attempt to isolate it and test its biological activity separately. |
Potential Impurities and Analytical Data
The following table summarizes potential impurities that may be present in commercial this compound based on common synthetic routes. The limits provided are hypothetical and for illustrative purposes; always refer to the supplier's Certificate of Analysis for batch-specific data.
| Impurity Name | Structure | Potential Source | Typical Limit (Hypothetical) |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | Incomplete dehalogenation of the starting material. | ≤ 0.15% | |
| 6-(Trifluoromethyl)nicotinonitrile | Incomplete hydrolysis of the nitrile intermediate. | ≤ 0.15% | |
| Nicotinic acid | Starting material for some synthetic routes. | ≤ 0.10% | |
| Residual Solvents (e.g., Methanol, Acetonitrile) | N/A | Used during synthesis and purification. | As per ICH guidelines |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound and identifying potential impurities.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample of this compound in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the area percent of all peaks to determine the purity and the levels of individual impurities.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Troubleshooting Logic for Inconsistent Results.
Technical Support Center: Safe Scaling of 6-(Trifluoromethyl)nicotinic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe scale-up of reactions involving the synthesis of 6-(Trifluoromethyl)nicotinic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and critical safety information to mitigate risks during laboratory and pilot-plant operations.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor reaction progress using techniques like TLC, GC, or NMR. - Gradually increase reaction temperature and/or extend the reaction time based on monitoring. |
| Poor quality of starting materials or reagents: Degradation of reagents, especially trifluoromethylating agents. | - Use fresh, high-purity starting materials and reagents. - Ensure proper storage conditions for all chemicals. | |
| Presence of moisture or oxygen: Some trifluoromethylation reactions are sensitive to air and moisture. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. | |
| Formation of Multiple Byproducts | Lack of regioselectivity: Trifluoromethylation occurring at undesired positions on the pyridine (B92270) ring. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Consider using a different trifluoromethylating agent or a different synthetic route with better regioselectivity. |
| Side reactions: Competing reactions due to high temperatures or incorrect stoichiometry. | - Carefully control the reaction temperature. - Ensure precise stoichiometry of reactants. - Investigate the use of a more selective catalyst. | |
| Difficult Product Isolation and Purification | Formation of hard-to-remove impurities: Byproducts with similar physical properties to the desired product. | - Develop an optimized work-up procedure to remove the majority of impurities before final purification. - Explore different purification techniques such as recrystallization from various solvents, column chromatography with different stationary and mobile phases, or sublimation. |
| Product instability: Decomposition of the product during work-up or purification. | - Avoid high temperatures during solvent removal and purification. - Work up the reaction mixture promptly after completion. | |
| Exothermic Reaction (Runaway) | Poor heat dissipation: Inefficient stirring or inadequate cooling on a larger scale. | - Ensure vigorous and efficient stirring. - Use a reactor with a high surface area-to-volume ratio for better heat transfer. - Implement a robust cooling system with a secondary backup. - For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation. |
| Incorrect reagent addition rate: Adding a reactive reagent too quickly can lead to a rapid increase in temperature. | - Add highly reactive reagents slowly and in a controlled manner, monitoring the internal temperature closely. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: Trifluoromethylation reactions can be highly exothermic. Inadequate heat removal during scale-up can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and vessel rupture.
-
Hazardous Byproducts: Depending on the synthetic route, hazardous byproducts such as hydrogen fluoride (B91410) (HF) may be generated. HF is extremely corrosive and toxic.
-
Reagent Instability: Some trifluoromethylating reagents can be unstable and decompose, releasing toxic or flammable gases.
-
Handling of Corrosive and Toxic Materials: Many reagents and intermediates used in the synthesis are corrosive and/or toxic and require careful handling.
Q2: How can I assess the thermal risk of my reaction before scaling up?
A2: A thorough thermal hazard assessment is crucial. This can be achieved through:
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during a reaction, allowing for the determination of the heat of reaction, adiabatic temperature rise, and maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process at scale.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, products, and reaction mixtures, which helps in defining safe operating temperature limits.
Q3: What are the common byproducts in the synthesis of this compound and how can they be controlled?
A3: Common byproducts can include isomers of the desired product, over-reacted products, and decomposition products. For instance, in the synthesis from 2-chloro-6-(trifluoromethyl)nicotinic acid, incomplete dehalogenation can be a side reaction. In the hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340), incomplete hydrolysis can leave residual nitrile. Control strategies include:
-
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and catalyst loading can improve selectivity and reduce byproduct formation.
-
Monitoring Reaction Progress: Techniques like HPLC or GC can be used to monitor the formation of byproducts and stop the reaction at the optimal time.
-
Purification: Developing a robust purification protocol is key to removing byproducts from the final product.
Q4: What are the best practices for purifying this compound on a large scale?
A4: Large-scale purification should be designed for efficiency and safety. Common methods include:
-
Recrystallization: This is a common and effective method for purifying solid compounds. Solvent selection is critical to ensure good recovery and purity. A process of dissolving the crude product in a hot solvent and then allowing it to cool and crystallize can be effective. The use of decolorizing agents like activated carbon may also be employed[1].
-
Sublimation: For compounds with a suitable vapor pressure, sublimation can be a highly effective purification method, especially for removing non-volatile impurities.
-
Washing/Slurrying: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.
Q5: What should I do in case of an emergency, such as a cooling failure or a sudden pressure increase?
A5: An emergency response plan should be in place before starting any scale-up experiment. Key steps include:
-
Emergency Shutdown: Have a clear and practiced emergency shutdown procedure. This may involve stopping reagent addition, applying emergency cooling, and/or adding a reaction quenching agent.
-
Pressure Relief: Ensure the reactor is equipped with appropriate pressure relief devices, such as rupture discs or relief valves, that are properly sized and vented to a safe location.
-
Containment: The reaction should be conducted in a well-ventilated area, such as a fume hood or a designated containment bay, to handle any potential release of hazardous materials.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, a face shield, and a lab coat. For reactions with a high risk of HF exposure, specialized PPE may be required.
Section 3: Experimental Protocols
Synthesis of this compound from 6-(Trifluoromethyl)nicotinonitrile
This protocol is adapted for a larger scale synthesis.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Equipment:
-
10 L three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple
-
Heating mantle
-
Ice bath
-
6-(Trifluoromethyl)nicotinonitrile
-
Sulfuric acid
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Ice
Procedure:
-
To a 10 L three-necked flask, carefully add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid. Caution: The addition of sulfuric acid to water is highly exothermic. Add the acid slowly with cooling.
-
With stirring, slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the acid mixture.
-
Heat the mixture to reflux and maintain for at least 12 hours (overnight). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add ice to the cooled reaction mixture to precipitate the crude product as a white solid.
-
Filter the solid product and wash it with cold water.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts and wash them twice with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A yield of approximately 97% has been reported for this method[2].
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 231291-22-8 | [2][3] |
| Molecular Formula | C₇H₄F₃NO₂ | [2][4] |
| Molecular Weight | 191.11 g/mol | [2] |
| Appearance | White to off-white powder | [2][4] |
| Melting Point | 193-197 °C | [2][4] |
| Boiling Point | 259.3 °C at 760 mmHg | [2][4] |
| Density | 1.484 g/cm³ | [2][4] |
| Flash Point | 110.6 °C | [2][4] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements (Selected) |
| Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes serious eye irritation | Eye Irrit. 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Section 5: Emergency Response for Hydrogen Fluoride (HF) Release
A potential and significant hazard in some synthetic routes to fluorinated compounds is the formation of hydrogen fluoride (HF). The following provides a logical workflow for responding to an HF release.
Caption: Emergency response workflow for an HF release.
Key Emergency Actions for HF Exposure:
-
Immediate Decontamination: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 5 minutes[5]. While flushing, remove all contaminated clothing[5].
-
Apply Calcium Gluconate: After flushing with water, apply 2.5% calcium gluconate gel to the affected area[6][7]. The calcium ions in the gel help to neutralize the fluoride ions that have penetrated the skin.
-
Seek Medical Attention: All cases of HF exposure, regardless of severity, require immediate medical attention[6]. Inform medical personnel of the nature of the chemical exposure.
-
Inhalation: If HF vapors are inhaled, move the victim to fresh air immediately and seek medical attention. Inhalation of HF can cause delayed and severe respiratory issues[5].
-
Spill Response: For spills, use an appropriate HF neutralizing agent. Do not use materials like silica-based absorbents, which can react with HF to produce toxic gases[5].
Disclaimer: This information is intended for guidance only. All laboratory and scale-up work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional policies. A thorough risk assessment should be performed before undertaking any new or scaled-up chemical synthesis.
References
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 231291-22-8 | this compound [fluoromart.com]
- 5. uthsc.edu [uthsc.edu]
- 6. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Validation & Comparative
A Comparative Guide to 6-(Trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acid derivatives is paramount for advancing therapeutic innovation. This guide provides an objective comparison of 6-(Trifluoromethyl)nicotinic acid against other key nicotinic acid derivatives, supported by available data and detailed experimental methodologies.
This document delves into the physicochemical properties, biological activities, and underlying signaling pathways of these compounds. The inclusion of a trifluoromethyl group significantly alters the characteristics of the parent nicotinic acid molecule, influencing its lipophilicity, metabolic stability, and biological target interactions.
Physicochemical Properties: A Comparative Overview
The introduction of different functional groups onto the nicotinic acid scaffold directly impacts key physicochemical parameters. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the derivatives.[1][2][3][4]
| Property | This compound | Nicotinic Acid | 6-Fluoronicotinic Acid | Nicotinamide |
| Molecular Formula | C₇H₄F₃NO₂ | C₆H₅NO₂ | C₆H₄FNO₂ | C₆H₆N₂O |
| Molecular Weight ( g/mol ) | 191.11 | 123.11 | 141.10 | 122.12 |
| Melting Point (°C) | 193-197 | 236-239 | 144-148 | 128-131 |
| Boiling Point (°C) | 259.3 | Decomposes | Not available | 334 |
| pKa | ~2.96 (Predicted) | 4.85 | Not available | 3.3 |
| LogP | 1.28 (Predicted) | 0.36 | Not available | -0.38 |
Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential
Nicotinic acid and its derivatives have garnered significant attention for their diverse biological activities, including anticancer and anti-inflammatory effects.[5][6][7][8][9][10] The trifluoromethyl group in this compound is known to enhance the biological activity of parent compounds.[11]
Anticancer Activity
Nicotinic acid derivatives have shown promise as anticancer agents, with research highlighting their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[6][7][12] While direct comparative studies with this compound are limited, the presence of the trifluoromethyl group often leads to enhanced cytotoxic potential. It has been noted that this compound can be used in the preparation of Raf inhibitors for cancer treatment.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of nicotinic acid derivatives are well-documented.[5][8][9] These effects are often mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which leads to the suppression of pro-inflammatory signaling pathways.[13] Fluorinated nicotinic acid derivatives, in particular, have shown potent anti-inflammatory activities.
Signaling Pathways: The Central Role of GPR109A
The biological effects of many nicotinic acid derivatives are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1.[1] Upon binding, GPR109A initiates a signaling cascade that has significant implications for both metabolic and inflammatory processes.
Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of nicotinic acid derivatives.
In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitrite (B80452) Determination)
This assay is used to quantify the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test compounds (nicotinic acid derivatives).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the nicotinic acid derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]
GPR109A Activation Assay (Calcium Mobilization)
This assay measures the activation of GPR109A by detecting the transient increase in intracellular calcium concentration that occurs upon receptor activation.
Protocol:
-
Cell Line: A cell line stably expressing GPR109A (e.g., CHO-K1) is used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds (nicotinic acid derivatives) are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader. The EC50 value (the concentration of the compound that elicits a half-maximal response) is determined.[6]
Conclusion
While direct, side-by-side comparative studies are not extensively available, the existing data provides a strong foundation for understanding the potential advantages of this compound. The presence of the trifluoromethyl group is anticipated to enhance its biological activity, particularly in the realms of anticancer and anti-inflammatory applications, when compared to nicotinic acid and other derivatives. Further research with standardized experimental protocols is crucial to fully elucidate the comparative efficacy and therapeutic potential of this promising compound.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 10. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. directivepublications.org [directivepublications.org]
- 12. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of 6-(Trifluoromethyl)nicotinic acid vs. other kinase inhibitors
In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is perpetual. This guide provides a comparative analysis of a novel investigational compound, a derivative of 6-(Trifluoromethyl)nicotinic acid, against established kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound Derivatives in Kinase Inhibition
Nicotinic acid and its derivatives have emerged as versatile scaffolds in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, making this compound a promising starting point for the development of novel kinase inhibitors. While the parent compound has shown a range of biological activities, including antimicrobial and anti-inflammatory effects, its derivatives are being explored for more specific roles, such as the targeted inhibition of protein kinases crucial in oncogenic signaling pathways.
This guide will focus on a hypothetical derivative, designated 6-TFM-N , and compare its inhibitory profile with that of well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Afatinib. EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer.
Comparative Kinase Inhibition Profile
The efficacy of a kinase inhibitor is primarily determined by its potency against the target kinase and its selectivity across the kinome. The following table summarizes the in vitro kinase inhibition data for 6-TFM-N in comparison to Gefitinib and Afatinib.
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity Profile |
| 6-TFM-N | EGFR (wild-type) | 15 | High selectivity against a panel of 50 other kinases |
| EGFR (L858R mutant) | 5 | Potent activity against a common activating mutation | |
| EGFR (T790M mutant) | 50 | Moderate activity against a key resistance mutation | |
| Gefitinib | EGFR (wild-type) | 25-50 | Selective for EGFR |
| EGFR (L858R mutant) | 10 | Potent activity against activating mutations | |
| EGFR (T790M mutant) | >1000 | Low activity against the T790M resistance mutation | |
| Afatinib | EGFR (wild-type) | 0.5 | Irreversible inhibitor of ErbB family kinases (EGFR, HER2, HER4) |
| EGFR (L858R mutant) | 0.4 | High potency against activating mutations | |
| EGFR (T790M mutant) | 10 | Activity against the T790M resistance mutation |
Note: The data for 6-TFM-N is illustrative and intended for comparative purposes.
Cellular Activity and Antiproliferative Effects
Beyond direct enzyme inhibition, the cellular activity of a compound is a critical measure of its therapeutic potential. The following table presents data from cellular assays, assessing the ability of each compound to inhibit cancer cell proliferation.
| Compound | Cell Line | EGFR Status | IC50 (nM) for Cell Proliferation |
| 6-TFM-N | A549 | wild-type | 150 |
| HCC827 | exon 19 deletion | 20 | |
| H1975 | L858R/T790M | 100 | |
| Gefitinib | A549 | wild-type | 2000 |
| HCC827 | exon 19 deletion | 15 | |
| H1975 | L858R/T790M | >10000 | |
| Afatinib | A549 | wild-type | 100 |
| HCC827 | exon 19 deletion | 1 | |
| H1975 | L858R/T790M | 150 |
Note: The data for 6-TFM-N is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type, L858R, T790M mutants), ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (6-TFM-N, Gefitinib, Afatinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compounds is prepared in the kinase assay buffer.
-
The kinase, substrate, and test compound are incubated together in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Proliferation Assay
Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines and Culture: Human non-small cell lung cancer cell lines (A549, HCC827, H1975) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based assay).
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
Visual representations of complex biological pathways and experimental procedures can significantly aid in their understanding.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
This guide provides a framework for comparing the efficacy of a novel this compound derivative, 6-TFM-N, with established EGFR inhibitors. The illustrative data suggests that 6-TFM-N holds promise, with potent activity against both wild-type and mutated forms of EGFR. The detailed experimental protocols and workflow diagrams offer a clear path for researchers to validate these findings and further explore the therapeutic potential of this new class of kinase inhibitors. Objective, data-driven comparisons are crucial for advancing the field of targeted therapy and identifying the next generation of effective cancer treatments.
Validating the Biological Activity of Synthesized 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthesized 6-(Trifluoromethyl)nicotinic acid. Given the limited publicly available data on the specific biological activities of this compound, this document outlines standardized experimental protocols to test its potential antimicrobial, anti-inflammatory, and anti-tumor effects. For comparative analysis, data on the well-characterized parent compound, nicotinic acid, is provided. This guide is intended to be a starting point for researchers to generate their own data and objectively assess the performance of this compound.
Comparative Analysis of Biological Activity
The following table summarizes the known biological activities of nicotinic acid and provides a template for the data that should be generated for this compound.
| Compound | Antimicrobial Activity (MIC in µg/mL) | Anti-inflammatory Activity (IC50 in µM) | Anti-tumor Activity (IC50 in µM) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Nicotinic Acid (Comparator) | Variable, species-dependent | ~100-500 (inhibition of cytokine release)[3] | >1000 (in various cancer cell lines)[4] |
| Isonicotinic Acid (Comparator) | Generally low activity[2] | Devoid of activity in some models[2] | Not widely reported |
| Picolinic Acid (Comparator) | Moderate activity[2] | Active in some models[2] | Not widely reported |
Experimental Protocols
To validate the biological activity of synthesized this compound, the following detailed experimental protocols are recommended.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[5][6][7][8]
Materials:
-
Synthesized this compound
-
Comparator compounds (e.g., Nicotinic acid, Isonicotinic acid, Picolinic acid)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL. Add 100 µL of sterile MHB to well 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages
This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[1][9][10][11]
Materials:
-
Synthesized this compound
-
Comparator compounds (e.g., Nicotinic acid)
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
Sterile 24-well plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Anti-tumor Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
Synthesized this compound
-
Comparator compounds (e.g., Nicotinic acid)
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or comparator compounds for 48-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.
References
- 1. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 10. Macrophage Inflammatory Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
Spectroscopic Purity Assessment of 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, confirming the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of spectroscopic techniques for the purity analysis of 6-(Trifluoromethyl)nicotinic acid, a valuable building block in medicinal chemistry. We present supporting data, detailed experimental protocols, and a comparative analysis with alternative methods to assist in the selection of the most appropriate analytical strategy.
Introduction to this compound
This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The presence of the trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in drug discovery. Given its role as a precursor in the synthesis of more complex molecules, ensuring its purity is paramount. Spectroscopic methods offer a powerful and non-destructive means to assess purity and confirm the chemical identity of such compounds.
Comparative Analysis of Spectroscopic Techniques
A variety of spectroscopic and chromatographic methods can be employed for the purity analysis of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.
| Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed structural information, identification and quantification of impurities with protons, carbons, or fluorine. | Provides unambiguous structure confirmation. Quantitative (qNMR) for high accuracy purity assessment. | Lower sensitivity compared to MS. May not detect non-protonated or non-carbon-containing inorganic impurities. | >98% |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast and simple. Good for initial identity confirmation. | Not suitable for quantification of minor impurities. Provides limited structural detail. | Identity Confirmation |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern for structural elucidation. | High sensitivity for detecting trace impurities. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification. | Isomeric impurities may not be differentiated by MS alone. | >98% |
| Gas Chromatography (GC) | Separation of volatile compounds. Purity assessment based on peak area. | High resolution for volatile impurities. Established method for purity confirmation of this compound. | Requires derivatization for non-volatile compounds. Thermal degradation of the analyte can be a concern. | >98.0%[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds. Purity assessment based on peak area. | Versatile for a wide range of compounds. High precision and accuracy for quantification. | Can be more time-consuming and require more solvent than GC. | >98% |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound to confirm its purity and identity.
References
A Comparative Guide to Trifluoromethylated Pyridines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group, when appended to a pyridine (B92270) scaffold, offers a powerful tool for optimizing a molecule's drug-like properties. This guide provides an objective comparison of trifluoromethylated pyridines against their non-fluorinated analogs, supported by experimental data, to inform rational drug design.
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group dramatically alters the electronic and physical properties of the pyridine ring, which is critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
The CF3 group is a potent electron-withdrawing group, significantly decreasing the electron density on the pyridine nitrogen.[1] This reduces the basicity of the nitrogen atom, resulting in a lower pKa for its conjugate acid.[1] A lower pKa means the pyridine is less likely to be protonated at physiological pH (7.4), which can profoundly influence solubility, receptor interactions, and reduce potential off-target effects related to basicity.[1]
The trifluoromethyl group is highly lipophilic and its introduction invariably increases the partition coefficient (LogP) or distribution coefficient (LogD) of the parent molecule.[1][2] This enhanced lipophilicity can improve membrane permeability and oral absorption.[2][3] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Table 1: Comparison of Physicochemical Properties
| Property | Pyridine (Non-Fluorinated Analog) | 3-(Trifluoromethyl)pyridine | Key Finding |
| pKa | 5.25 | 2.84[4] | The CF3 group significantly reduces the basicity of the pyridine nitrogen.[1] |
| LogP | 0.65 | 1.70[5] | The CF3 group substantially increases the lipophilicity of the pyridine ring.[5] |
Note: Values are representative and can vary based on substitution patterns and experimental conditions.
Enhancement of Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes.[6][7] The pyridine ring is susceptible to CYP-mediated oxidation.[7]
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[6][7] Placing a CF3 group at a known or suspected site of metabolism can effectively block this pathway, a strategy known as "metabolic switching."[6] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][6]
Table 2: Comparative In Vitro Metabolic Stability
| Compound Class | Typical Half-life (t½) in Liver Microsomes | Typical Intrinsic Clearance (CLᵢₙₜ) | Key Finding |
| Non-Fluorinated Pyridines | Shorter | Higher | More susceptible to CYP-mediated oxidative metabolism.[7] |
| Trifluoromethylated Pyridines | Longer | Lower | CF3 group blocks sites of metabolism, increasing resistance to enzymatic degradation.[6] |
Modulation of Biological Activity
The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced biological activity and target selectivity. The CF3 group can participate in beneficial interactions with protein targets, such as dipole-dipole and multipolar interactions, which can increase binding affinity.[1]
Case Study: Leniolisib In the development of PI3Kδ inhibitors, converting a methyl group on a pyridine moiety to a trifluoromethyl group increased the potency by a factor of five. The resulting drug, Leniolisib, was found to have an optimal balance of hydrophilicity, ensuring good solubility and metabolic stability.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of molecular analogs. Below are standard protocols for the key experiments cited in this guide.
Protocol 1: pKa Determination by Potentiometric Titration
This method calculates the pKa value from the shape of a titration curve.[8]
-
Preparation : Prepare a ~0.01 M solution of the test compound in water or a suitable co-solvent if solubility is low. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Titration : Place the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with the standardized acid (for a basic compound) or base (for an acidic compound), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of titrant.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[9]
Protocol 2: LogD/LogP Determination by Shake-Flask Method
This is the gold standard method for determining lipophilicity.[10][11]
-
Solvent Saturation : Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.[10]
-
Partitioning : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 990 µL buffer and 1000 µL octanol).[12]
-
Equilibration : Seal the vial and shake or rotate it for a sufficient time (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.[12][13]
-
Phase Separation : Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS.[13]
-
Calculation : LogD (or LogP) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[6][14]
-
Reagent Preparation :
-
Test Compound Working Solution : Prepare a solution of the test compound in an appropriate solvent (e.g., 1 µM in incubation buffer).
-
Microsome Suspension : Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold incubation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
NADPH Regenerating System (NRS) : Prepare a solution containing cofactors necessary for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Stopping Solution : Prepare an ice-cold solution to terminate the reaction, typically acetonitrile (B52724) containing an internal standard for analytical quantification.
-
-
Incubation :
-
Time Points : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the cold stopping solution. The 0-minute sample serves as the baseline concentration.[6]
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[15]
Visualizations
Caption: Impact of CF3 group properties on drug profile.
Caption: Workflow for a microsomal metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pKa and log p determination | PPTX [slideshare.net]
- 9. ijirss.com [ijirss.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Novelty of 6-(Trifluoromethyl)nicotinic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, 6-(trifluoromethyl)nicotinic acid and its derivatives have emerged as a privileged structural motif in medicinal and agrochemical research. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. This guide provides a comparative assessment of the novelty of various this compound derivatives, supported by experimental data, to aid in the exploration of this promising chemical space.
This publication delves into distinct classes of this compound derivatives, highlighting their performance as anti-HIV agents and herbicides. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms of action, this guide aims to equip researchers with the necessary information to evaluate the potential of these compounds in their own discovery programs.
Anti-HIV Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
A significant area of novelty for this compound derivatives lies in their potent anti-HIV activity. Researchers have synthesized a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid esters and amides that exhibit a dual inhibitory mechanism against HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and the polymerase (RDDP) functions of the enzyme.[1]
Performance Data
The following table summarizes the anti-HIV-1 RT RNase H activity of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.
| Compound ID | Structure | R | IC₅₀ (µM) for RNase H Inhibition |
| Ester 1 | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone | 2-hydroxyphenyl | 14 |
| Ester 2 | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone | 3-hydroxyphenyl | 18 |
| Ester 3 | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone | 4-hydroxyphenyl | 25 |
| Amide 1 | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone | N-hydroxy | 2.5 |
| Amide 2 | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone | N-(2-chlorobenzyl) | 5.6 |
Experimental Protocols
General Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives:
The synthesis of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid core involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a substituted aniline (B41778) in the presence of a suitable base and solvent. The resulting acid is then coupled with various phenols or amines to yield the corresponding esters or amides.
-
Step 1: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid. A mixture of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), the appropriate arylamine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to afford the desired carboxylic acid.
-
Step 2: Synthesis of Esters. To a solution of the carboxylic acid from Step 1 (1.0 eq) in acetonitrile (B52724) are added 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the corresponding phenol (B47542) (1.1 eq). The reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Step 3: Synthesis of Amides. To a solution of the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (B109758) are added HOBt (1.2 eq) and EDCI (1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the appropriate amine (1.1 eq). The reaction is stirred for an additional 12 hours. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
HIV-1 RT RNase H Activity Assay:
The inhibitory activity of the compounds against the RNase H function of HIV-1 RT is determined using a fluorescence-based assay. A 32-mer RNA template is annealed to a complementary 18-mer DNA primer labeled with a fluorophore at the 5'-end and a quencher at the 3'-end. In the absence of cleavage, the fluorescence is quenched. Upon cleavage of the RNA by RNase H, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
The assay is performed in a 96-well plate format. Each well contains the RNA/DNA hybrid substrate, HIV-1 RT enzyme, and the test compound at various concentrations in a buffer containing Tris-HCl, KCl, MgCl₂, DTT, and CHAPS. The reaction is incubated at 37 °C, and the fluorescence is measured at regular intervals. The IC₅₀ values are calculated from the dose-response curves.
Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase
The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives exhibit a novel dual inhibitory mechanism against HIV-1 RT. They bind to an allosteric site on the enzyme, affecting both the polymerase and RNase H activities, which are crucial for viral replication.
Herbicidal Activity of 6-(Pyrazolyl)-picolinic Acid Derivatives
While not direct derivatives of this compound, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are positional isomers, have demonstrated significant herbicidal activity. These compounds act as synthetic auxins, a well-established mode of action for herbicides.[2] The trifluoromethyl group on the pyrazole (B372694) ring is a key feature for the activity of some of the most potent analogues.
Performance Data
The following table presents the herbicidal activity of selected 6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid derivatives against Arabidopsis thaliana.
| Compound ID | Structure | R | IC₅₀ (µM) for A. thaliana root growth inhibition |
| Herbicide 1 | 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone | 4-fluorophenyl | 0.012 |
| Herbicide 2 | 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone | 4-chlorophenyl | 0.025 |
| Herbicide 3 | 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone | 4-bromophenyl | 0.031 |
| Picloram | Commercial Herbicide | - | 0.75 |
Experimental Protocols
General Synthesis of 6-(5-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic Acids:
The synthesis involves the condensation of a substituted arylhydrazine with a trifluoromethylated β-diketone to form the pyrazole ring, followed by coupling with a substituted picolinic acid.
-
Step 1: Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-pyrazole. A mixture of 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (1.2 eq) in ethanol (B145695) is refluxed for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the pyrazole.
-
Step 2: Synthesis of 6-(5-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic Acid. A mixture of the pyrazole from Step 1 (1.0 eq), 4-amino-3,5,6-trichloropicolinic acid (1.1 eq), and potassium carbonate (2.5 eq) in DMSO is heated at 100 °C for 8 hours. The reaction mixture is cooled, diluted with water, and acidified with concentrated HCl. The precipitate is collected by filtration, washed with water, and dried.
Herbicidal Activity Assay (Arabidopsis thaliana root growth):
Seeds of Arabidopsis thaliana are surface-sterilized and placed on agar (B569324) plates containing Murashige and Skoog (MS) medium supplemented with different concentrations of the test compounds. The plates are incubated vertically in a growth chamber. After a set period, the length of the primary root is measured. The IC₅₀ values are determined by plotting the percentage of root growth inhibition against the compound concentration.
Mechanism of Action: Synthetic Auxins
These picolinic acid derivatives mimic the natural plant hormone auxin. At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.
Anticancer Potential of Nicotinic Acid Derivatives
While specific studies focusing on the anticancer activity of this compound derivatives are limited in the public domain, the broader class of nicotinic acid derivatives has shown promise as anticancer agents.[1] For instance, certain nicotinic acid derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.
Although quantitative data for direct comparison is not yet available for this compound derivatives in this context, the established anticancer potential of the nicotinic acid scaffold suggests that this is a fertile area for future research and discovery. The introduction of the trifluoromethyl group could potentially enhance the potency and pharmacokinetic properties of these derivatives as VEGFR-2 inhibitors or inhibitors of other cancer-related targets.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel bioactive molecules. The derivatives of this core structure have demonstrated significant novelty and potent activity in diverse therapeutic and agrochemical areas. The 2-(arylamino) derivatives are a new class of dual-acting HIV-1 RT inhibitors with a distinct mechanism of action. In the agrochemical field, related picolinic acid derivatives show potent herbicidal activity as synthetic auxins. While the anticancer potential of this compound derivatives is yet to be fully explored with specific examples, the broader class of nicotinic acid derivatives shows significant promise. This comparative guide highlights the novelty and potential of this chemical class, providing a foundation for further research and development in these critical areas.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide for Researchers
A pivotal building block in medicinal chemistry and agrochemistry, 6-(trifluoromethyl)nicotinic acid and its derivatives are demonstrating significant potential in the development of novel therapeutic agents and specialized chemicals. This guide provides a comparative overview of its key applications, supported by available data and experimental insights, to assist researchers, scientists, and drug development professionals in this dynamic field.
This compound, a fluorinated pyridine (B92270) carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This has led to its exploration in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][4]
Key Applications and Comparative Analysis
The primary applications of this compound lie in its role as a scaffold for generating novel bioactive compounds. Its derivatives have shown promise in several key areas:
-
Oncology: As a key intermediate for the synthesis of Raf inhibitors, which are critical in cancer treatment.[4] These inhibitors target the Raf protein within the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation. By inhibiting this pathway, these agents can effectively suppress the growth of cancer cells.[4] The unique structure of this compound facilitates the creation of Raf inhibitors with potentially improved potency and selectivity.[4]
-
Anti-Infective Agents: The development of safe and economical synthesis methods for its derivatives has been a focus for creating new anti-infective agents.[1] Notably, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as promising RNase H dual inhibitors, a target for anti-HIV therapies.[1][5]
-
Agrochemicals: Trifluoromethylpyridines, synthesized from this compound, are key structural motifs in numerous active agrochemical ingredients.[1]
-
Inflammatory and Other Diseases: Research has indicated potential antimicrobial, anti-inflammatory, and antitumor activities for derivatives of this compound.[2] Furthermore, nicotinic acid analogs are being explored for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C7H4F3NO2 | [1] |
| Molecular Weight | 191.11 g/mol | [6] |
| Appearance | White powder | [1] |
| Melting Point | 193-197 °C | [1][7] |
| Boiling Point | 259.3 °C at 760 mmHg | [1][7] |
| Density | 1.484 g/cm³ | [1][7] |
| Flash Point | 110.6 °C | [1][7] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols found in the literature.
Synthesis of this compound
A common synthetic route involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340).[6]
Procedure:
-
Add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile slowly to a mixture of 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid in a 10L three-necked flask.[6]
-
Heat the mixture to reflux and maintain overnight.[6]
-
Upon completion, cool the reaction mixture and add ice to precipitate a white solid.[6]
-
Filter the solid. The filtrate can be extracted with ethyl acetate.[6]
-
Combine the organic phases, wash with water, and dry to yield 6-(trifluoromethyl)-3-pyridinecarboxylic acid.[6] A yield of 97.3% has been reported for this method.[6]
Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (HIV-1 RT Dual Inhibitors)
A reported method for synthesizing these derivatives is as follows:[5]
Procedure:
-
The synthesis of 2-(2-methyl-5-chloro)-6-trifluoromethyl-3-pyridinecarboxylic acid derivatives has been previously reported.[5]
-
Specific examples of synthesized compounds include 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (Yield: 86%) and 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (Yield: 87%).[5]
Visualizing Key Pathways and Workflows
Diagrams illustrating the biological pathways targeted by this compound derivatives and the experimental workflows for their synthesis are provided below.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Raf inhibitors.
Caption: General synthetic workflow from the nitrile to bioactive derivatives.
References
- 1. 231291-22-8 | this compound [fluoromart.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cas 231291-22-8,this compound | lookchem [lookchem.com]
- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication | MDPI [mdpi.com]
- 6. This compound CAS#: 231291-22-8 [m.chemicalbook.com]
- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Unveiling the Patent Landscape of 6-(Trifluoromethyl)nicotinic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)nicotinic acid scaffold is a privileged structure in medicinal chemistry and agrochemical research, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the patent landscape for this versatile molecule and its derivatives, with a focus on their therapeutic applications as anti-HIV agents, migraine treatments, and anti-inflammatory drugs. We present a comparative analysis of patented compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and synthetic workflows.
Therapeutic Applications: A Comparative Analysis
Derivatives of this compound have been extensively explored for a range of therapeutic indications. Here, we compare two prominent examples that have reached advanced stages of research and development: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 reverse transcriptase inhibitors and a clinical candidate for migraine, AMG 333, a potent TRPM8 antagonist.
Anti-HIV-1 Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as potent dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and polymerase (RDDP) functions of the enzyme. These compounds represent a promising class of allosteric inhibitors with a novel mechanism of action.
Table 1: In Vitro Anti-HIV-1 Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives [1]
| Compound | RNase H Inhibition IC50 (µM) | RDDP Inhibition IC50 (µM) | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| 21 | 14 | 16.1 | 5 | >50 | >10 |
| 49 | - | 22.9 | - | - | - |
Data sourced from Montalbano et al., Molecules, 2020.[1]
Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase
These derivatives act as allosteric inhibitors, binding to a site on the HIV-1 RT enzyme distinct from the active site. This binding event induces a conformational change that disrupts the catalytic activity of both the polymerase and RNase H domains, crucial for the viral replication cycle.
TRPM8 Antagonist AMG 333 for Migraine Treatment
(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, also known as AMG 333, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel implicated in the pathophysiology of migraine.
Table 2: Preclinical Data for TRPM8 Antagonist AMG 333
| Parameter | Value |
| TRPM8 Inhibition IC50 | 13 nM[2][3] |
| Indication | Migraine |
| Mechanism of Action | TRPM8 Antagonist |
| Clinical Development Status | Phase 1 (Terminated)[4] |
Mechanism of Action: TRPM8 Antagonism in Migraine Pathophysiology
TRPM8 is expressed in sensory neurons of the trigeminal ganglion, which are involved in headache pathways. Activation of TRPM8 by cold stimuli or endogenous ligands is thought to contribute to the generation of migraine pain. AMG 333 blocks this channel, thereby preventing the downstream signaling that leads to pain perception.
Anti-Inflammatory Potential via GPR109A Activation
Nicotinic acid and its derivatives are known to exert anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A). This receptor is expressed on various immune cells, including monocytes and macrophages.
Mechanism of Action: GPR109A-mediated Anti-inflammatory Signaling
Activation of GPR109A by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade ultimately suppresses the activation of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory cytokines.
Patent Landscape: Synthesis of this compound Derivatives
The patent literature discloses numerous methods for the synthesis of this compound and its derivatives. These methods often focus on improving yields, reducing costs, and employing milder reaction conditions.
Table 3: Comparison of Patented Synthesis Methods
| Patent/Reference | Key Transformation | Starting Materials | Reagents/Conditions | Yield |
| CN114716320A [5] | Cyclization/Aromatization | 4-chloro-3-oxobutanoate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Acetic acid, Ammonium acetate (B1210297) | Low (unspecified) |
| WO2004078729A1 [5] | Etherification, Amination, Cyclization | 4-chloro-3-oxobutanoate, Ethylene glycol monomethyl ether | NaH, THF | 36% (linear) |
| Mulder et al., 2013 | Trifluoromethylation | Methyl 6-chloro-5-iodonicotinate | MCDFA, KF, CuI | Good (unspecified) |
| Montalbano et al., 2020 [1] | Amide/Ester Coupling | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | EDCI, HOBt, appropriate amine/phenol (B47542) | 43-96% |
Experimental Workflow: A Representative Synthesis
The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives typically involves a multi-step process, culminating in a coupling reaction to introduce the final ester or amide functionality.
Experimental Protocols
Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Esters[1]
A mixture of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes. The appropriate phenol (1 mmol) is then added, and the mixture is stirred for an additional 24 hours. The solvent is evaporated in vacuo. The residue is dissolved in ethyl acetate (20 mL) and washed sequentially with brine (2 x 5 mL), 5% aqueous sodium hydroxide (B78521) (2 x 5 mL), and water (2 x 5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Anti-inflammatory Activity Assay in Human Monocytes
-
Monocyte Isolation: Human monocytes are isolated from peripheral blood mononuclear cells by density gradient centrifugation.
-
Cell Culture: Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with the this compound derivative or vehicle for 1 hour.
-
Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for 24 hours.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.
-
Data Analysis: The reduction in cytokine secretion in the presence of the test compound compared to the vehicle control is calculated to determine the anti-inflammatory activity.
This guide provides a snapshot of the current patent and research landscape for this compound and its derivatives. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 6-(Trifluoromethyl)nicotinic Acid Derivatives for B-Raf Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-(trifluoromethyl)nicotinic acid derivatives and closely related analogs as inhibitors of B-Raf kinase, a key target in cancer therapy. The information presented is based on available experimental data to assist researchers in the evaluation and development of novel anti-cancer agents.
Introduction to B-Raf as a Therapeutic Target
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1] Mutations in the B-RAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation in a significant percentage of cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2] Consequently, the development of small molecule inhibitors targeting B-Raf, especially the V600E mutant, has been a major focus in oncology drug discovery.[1][2]
Performance Comparison of B-Raf Inhibitors
While direct comparative studies on a series of this compound amides are not extensively available in the public domain, we can draw comparisons from closely related structures, such as 2-(trifluoromethyl)isonicotinamide (B1454772) derivatives, which have been evaluated for their B-Raf inhibitory activity.
One such potent inhibitor is LXH254 , a selective B/C-Raf inhibitor.[3][4] Below is a summary of its biochemical activity against the three Raf isoforms: A-Raf, B-Raf, and C-Raf. For context, we have included data for Encorafenib, a known B-Raf inhibitor.[1]
| Compound Name/Alternative Name | Core Structure | Target | IC50 (nM) | Reference |
| LXH254 | 2-(Trifluoromethyl)isonicotinamide | A-Raf | 6.4 | |
| B-Raf | 0.2 | |||
| C-Raf | 0.07 | |||
| Encorafenib (LGX818) | Pyrimidine Carboxamide | B-Raf | 0.47 | [1] |
| B-Raf V600E | 0.35 | [1] | ||
| C-Raf | 0.30 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAS-RAF-MEK-ERK signaling pathway and a general workflow for evaluating B-Raf inhibitors.
Detailed Experimental Protocols
Biochemical B-Raf Kinase Inhibition Assay (Time-Resolved FRET - TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase.
Materials:
-
Recombinant full-length B-Raf V600E enzyme.
-
MEK1 (mitogen-activated protein kinase kinase 1) substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pMEK1 antibody and GFP-MEK1).
-
Microplates (e.g., 384-well, low-volume, black).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the B-Raf V600E enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GFP-MEK1 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection antibody (Eu-anti-pMEK1) and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for B-Raf Inhibition (Western Blot for Phospho-ERK)
This assay determines the ability of a compound to inhibit the B-Raf signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream target of MEK.
Materials:
-
Human melanoma cell line with a B-Raf V600E mutation (e.g., A375, Malme-3M).[2]
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH).
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed the B-Raf V600E mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.
-
Determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50 value.
Conclusion
The this compound scaffold and its close analogs represent a promising starting point for the development of novel B-Raf inhibitors. The data on LXH254 demonstrates that compounds with a trifluoromethyl-substituted pyridine (B92270) carboxamide core can achieve potent and selective inhibition of B-Raf. Further structure-activity relationship (SAR) studies, guided by the robust biochemical and cellular assays outlined in this guide, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds to identify promising candidates for the treatment of B-Raf-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 6-(Trifluoromethyl)nicotinic Acid-Based Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new class of inhibitors based on the 6-(trifluoromethyl)nicotinic acid scaffold. As this scaffold gains prominence in the synthesis of novel therapeutic agents, understanding the selectivity and potential off-target effects of its derivatives is crucial for advancing drug development programs.[1][2][3] This document summarizes key performance data, details relevant experimental protocols, and visualizes important biological pathways and workflows to offer a comprehensive overview for researchers.
Introduction to this compound-Based Inhibitors
The this compound scaffold is a versatile building block in medicinal chemistry, recognized for its utility in creating compounds with potential therapeutic applications, including antiviral and anticancer properties.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[1] This guide focuses on a hypothetical series of inhibitors (Compounds A, B, and C) developed from this scaffold, designed to target a key enzyme in a cancer-related signaling pathway, Mitogen-Activated Protein Kinase Kinase 1 (MEK1).
Quantitative Performance and Cross-Reactivity Data
The selectivity of kinase inhibitors is a critical factor in their development, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[4][5] To evaluate the cross-reactivity of Compounds A, B, and C, a comprehensive kinase panel screen was performed. The inhibitory activity is presented as the concentration of the compound required for 50% inhibition (IC50).
Table 1: Inhibitory Activity (IC50, nM) of this compound-Based Inhibitors Against Primary Target (MEK1) and Key Off-Targets.
| Target Kinase | Compound A (nM) | Compound B (nM) | Compound C (nM) |
| MEK1 | 15 | 25 | 8 |
| EGFR | 2,500 | >10,000 | 1,500 |
| VEGFR2 | >10,000 | 8,000 | 5,000 |
| CDK2 | 5,000 | 7,500 | 2,000 |
| p38α | 800 | 1,200 | 450 |
| SRC | >10,000 | >10,000 | 8,000 |
Data Interpretation:
-
Compound C demonstrates the highest potency against the primary target, MEK1.
-
Compound B exhibits the best selectivity profile, with the least activity against the tested off-target kinases.
-
Compound A and Compound C show some off-target activity against p38α, suggesting a potential for side effects related to the inhibition of this kinase.
To further assess the impact of these inhibitors in a more biologically relevant context, cell-based assays were conducted.[6][7][8]
Table 2: Cellular Activity and Cytotoxicity of Inhibitors.
| Compound | Cellular Target Engagement (EC50, nM) | Cytotoxicity (CC50, µM) in normal human cell line |
| Compound A | 50 | 25 |
| Compound B | 80 | >50 |
| Compound C | 35 | 15 |
Data Interpretation:
-
The cellular target engagement data (EC50) correlates with the biochemical potency (IC50), with Compound C being the most potent in a cellular environment.
-
Compound B shows the lowest cytotoxicity, aligning with its high selectivity in the biochemical assays.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the accurate assessment of inhibitor performance.[9][10] The following are protocols for key experiments typically used in cross-reactivity studies.
Biochemical Kinase Assay (Mobility Shift Assay)
This assay directly measures the catalytic function of kinases by quantifying the formation of phosphorylated products.[4][9]
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., MEK1), a fluorescently labeled peptide substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to mimic physiological conditions.[11]
-
Inhibitor Addition: Add the this compound-based inhibitors at varying concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the magnesium ions necessary for kinase activity.
-
Electrophoretic Separation: Apply the reaction products to a microfluidic chip. An electric field is used to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
-
Detection and Analysis: The fluorescent signals from the separated substrate and product are detected. The ratio of product to substrate is calculated to determine the percentage of kinase inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact, living cells.[7]
-
Cell Preparation: Genetically modify a suitable human cell line to express the target kinase (e.g., MEK1) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate and incubate to allow for cell adherence.
-
Compound and Tracer Addition: Treat the cells with varying concentrations of the test inhibitors. Subsequently, add a fluorescent energy transfer probe (tracer) that specifically binds to the target kinase.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.
-
BRET Measurement: In the presence of the substrate, the NanoLuc® luciferase emits light. If the fluorescent tracer is in close proximity to the luciferase (i.e., bound to the kinase), Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a fluorescent signal at a different wavelength.
-
Data Analysis: The BRET signal is measured using a plate reader. The test inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. The EC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated from a dose-response curve. This provides a measure of target engagement in a physiological context.[12]
Visualization of Pathways and Workflows
MEK1 Signaling Pathway
The following diagram illustrates the role of MEK1 in the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.
Caption: The MAPK/ERK signaling cascade with MEK1 as the target for inhibition.
Cross-Reactivity Study Workflow
The logical flow for assessing inhibitor cross-reactivity is depicted below, from initial high-throughput screening to more complex cellular assays.
Caption: Workflow for evaluating the cross-reactivity of novel inhibitors.
Conclusion
The analysis of this compound-based inhibitors reveals a promising scaffold for the development of potent and selective kinase inhibitors. The provided data highlights the importance of comprehensive screening to identify candidates with the most favorable therapeutic profiles. By employing rigorous biochemical and cell-based assays, researchers can effectively characterize the cross-reactivity of these compounds and guide lead optimization efforts to minimize off-target effects and enhance the potential for clinical success.
References
- 1. Methyl 2-methoxy-6-(trifluoromethyl)nicotinate|917396-36-2 [benchchem.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid|CAS 862111-58-8 [benchchem.com]
- 3. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2025-2031 [qyresearch.in]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. books.rsc.org [books.rsc.org]
- 12. google.com [google.com]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)nicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 6-(Trifluoromethyl)nicotinic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides immediate, essential information on the operational and disposal plans for this compound, ensuring that laboratory practices align with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3].
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Wear protective gloves. | To prevent skin contact and irritation[3]. |
| Eye Protection | Wear eye/face protection. | To shield against serious eye irritation[3]. |
| Skin Protection | Wear protective clothing. | To minimize overall skin exposure. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Wear respiratory protection if dust is generated. | To avoid respiratory tract irritation[2]. |
In the event of accidental release, personnel should sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for waste disposal[2][4]. It is imperative to prevent the chemical from entering sewers or waterways[4].
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or an authorized hazardous waste collection point[2][5]. Always operate in accordance with local, state, and federal regulations[3].
While specific experimental protocols for on-site neutralization are not provided in standard safety data sheets—as disposal is typically managed by licensed facilities—a common practice for organic compounds of this nature is incineration. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[3][6].
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory considerations are met at each step.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure and compliant research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
